molecular formula C5H12ClNO2 B1367350 Methyl 3-amino-2-methylpropanoate hydrochloride CAS No. 88512-06-5

Methyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B1367350
CAS No.: 88512-06-5
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-amino-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-amino-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWGKBKRYTOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516966
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88512-06-5
Record name Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
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Record name methyl 3-amino-2-methylpropanoate hydrochloride
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Foundational & Exploratory

Methyl 3-amino-2-methylpropanoate hydrochloride: Solubility Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 88512-06-5) serves as a critical chiral building block in the synthesis of


-amino acid derivatives and peptidomimetics. Its utility in drug development hinges on its solubility profile, which dictates both its utility in solution-phase synthesis and its purification via crystallization.

This guide moves beyond generic data, providing a solubility framework based on the compound's ionic nature and experimental purification precedents. The core finding is that while the compound exhibits high solubility in polar protic solvents (Water, Methanol), its purification is best achieved using a solvent/anti-solvent system utilizing Methanol and Tetrahydrofuran (THF) or Ethers.

Physicochemical Identity

Before addressing solubility, the compound's solid-state identity must be established to ensure data relevance.

PropertySpecification
Compound Name Methyl 3-amino-2-methylpropanoate hydrochloride
Synonyms H-

-Aib-OMe

HCl; 3-Amino-2-methylpropionic acid methyl ester HCl
CAS Number 88512-06-5 (Racemic); 173336-62-4 ((R)-isomer)
Molecular Formula C

H

NO


HCl
Molecular Weight 153.61 g/mol
Melting Point 108–110 °C [1]
Appearance White to off-white crystalline solid
Hygroscopicity Moderate to High (Typical for amino ester hydrochlorides)

Solubility Data Profile

Solvent Compatibility Matrix

The following data synthesizes experimental observations from synthesis protocols and standard behavior for amino acid ester hydrochloride salts.

Solvent ClassSpecific SolventSolubility StatusExperimental Context
Polar Protic Water Highly Soluble Dissolves readily due to ionic ion-dipole interactions.
Polar Protic Methanol Soluble Primary solvent for synthesis and initial dissolution [2].
Polar Protic Ethanol Soluble Good solubility; often used in recrystallization mixtures.
Polar Aprotic DMSO Soluble Used for stock solutions in biological assays (>100 mg/mL).
Polar Aprotic DMF Soluble Suitable reaction medium.
Ether THF Sparingly Soluble Acts as an anti-solvent in crystallization [2].
Ether Diethyl Ether Insoluble Standard anti-solvent for precipitation.
Hydrocarbon Hexane/Toluene Insoluble Incompatible; used to wash non-polar impurities.
Chlorinated DCM/Chloroform Moderately Soluble Solubility varies; often soluble enough for extraction but less than MeOH.
Mechanistic Solubility Drivers
  • Ionic Lattice Energy: As a hydrochloride salt, the crystal lattice is held together by strong ionic bonds. Dissolution requires high-dielectric solvents (Water, DMSO, MeOH) to overcome this lattice energy.

  • Solvent-Anti-Solvent Principle: The differential solubility between Methanol (High) and THF (Low) is the primary lever for purification. Adding THF to a saturated Methanol solution forces the salt to crystallize while keeping organic impurities in solution.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise g/L quantification in specific formulation vehicles.

Objective: Determine the saturation point of Methyl 3-amino-2-methylpropanoate HCl in a target solvent at 25°C.

Workflow Diagram:

SolubilityProtocol Start Weigh Excess Solid (approx. 200 mg) AddSolvent Add Solvent (1 mL) Target Temp (25°C) Start->AddSolvent Agitate Equilibrate (Shake 24h) AddSolvent->Agitate Check Undissolved Solid Present? Agitate->Check Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes AddMore Add More Solid Check->AddMore No (Fully Dissolved) Analyze Quantify Concentration (HPLC/Gravimetric) Filter->Analyze AddMore->Agitate

Figure 1: Standardized Shake-Flask Solubility Workflow. Ensure excess solid is always present to reach equilibrium.

Step-by-Step Methodology:

  • Preparation: Place 200 mg of Methyl 3-amino-2-methylpropanoate HCl into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

  • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until precipitation persists.

  • Sampling: Filter the supernatant using a 0.45 µm syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC: Dilute filtrate and analyze against a standard curve.

Protocol B: Purification via Recrystallization

Based on the solubility differential identified in Section 3.

Context: Synthesis of this compound often results in yellow/orange crude oil or solid due to trace oxidation. Recrystallization restores the white crystalline form [1][2].

Solvent System: Methanol (Solvent) / THF (Anti-Solvent).

Workflow:

  • Dissolution: Dissolve crude Methyl 3-amino-2-methylpropanoate HCl in the minimum amount of warm Methanol (approx. 40-50°C).

  • Filtration: If insoluble particulates are present, filter while hot.

  • Precipitation: Slowly add THF (Tetrahydrofuran) dropwise to the stirring methanol solution until a slight turbidity persists.

    • Ratio Guideline: Typically 1:3 to 1:5 (MeOH:THF).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0-4°C for 4 hours.

  • Isolation: Filter the white crystals under vacuum. Wash the cake with cold THF.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Technical Application & Stability

Handling & Storage
  • Hygroscopicity Management: As a hydrochloride salt, this compound will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).

    • Protocol: Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.

    • Desiccant: Store secondary containment with silica gel or phosphorus pentoxide.

  • Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or stored frozen to prevent hydrolysis of the methyl ester group.

Synthesis Implications

When using this compound as a nucleophile in peptide coupling:

  • Free Base Liberation: The HCl salt must be neutralized. Due to its high water solubility, extraction of the free base (Methyl 3-amino-2-methylpropanoate) from water into organic solvents (like DCM) can be difficult.

  • Recommendation: Perform the neutralization in situ in an organic solvent (e.g., DMF or DCM) using a non-nucleophilic base like DIPEA or NMM, rather than attempting an aqueous workup of the free amine.

References

  • Google Patents. (2001). Process for the preparation of the enantiomers of the 2-substituted beta-amino acids (DE10107528B4).
  • PubChem. (n.d.).[1][2][3] Methyl 3-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Integration of Methyl 3-amino-2-methylpropanoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-

-alanine methyl ester) in peptide backbones.

Executive Summary

Methyl 3-amino-2-methylpropanoate hydrochloride is a critical precursor for introducing


-methyl-

-alanine
residues into peptidomimetics. These

-amino acid subunits are highly valued in drug development for their ability to induce specific secondary structures (helices/sheets) and provide proteolytic resistance.

However, this raw material presents a specific challenge for SPPS: it is supplied as an ester-protected hydrochloride salt . It cannot be directly coupled into a growing peptide chain using standard Fmoc protocols without prior modification.

This Application Note provides a definitive workflow to:

  • Convert the precursor into an SPPS-ready building block (Fmoc-3-amino-2-methylpropanoic acid ).

  • Couple the hindered

    
    -amino acid residue efficiently using high-performance reagents.
    
  • Prevent racemization of the sensitive C2-stereocenter during activation.

Pre-SPPS Building Block Preparation

Before SPPS can commence, the methyl ester must be hydrolyzed and the amine Fmoc-protected. The order of operations is critical to maintain the chiral integrity of the C2 position.

Workflow Visualization

The following diagram illustrates the critical path from the raw salt to the resin-bound peptide.

G cluster_0 Solution Phase Preparation Raw Raw Material: Methyl 3-amino-2-methylpropanoate HCl Step1 Step 1: Fmoc Protection (Fmoc-OSu, DIEA) Raw->Step1 Neutralization Intermediate Intermediate: Fmoc-Amino Methyl Ester Step1->Intermediate Yield >90% Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Ester Hydrolysis Ready SPPS-Ready: Fmoc-3-amino-2-methylpropanoic Acid Step2->Ready Acidification SPPS SPPS Coupling (HATU/HOAt) Ready->SPPS Activation

Caption: Conversion of the ester salt precursor to an SPPS-competent building block.

Protocol A: Fmoc-Protection and Hydrolysis

Rationale: Direct hydrolysis of the amine salt can lead to polymerization or diketopiperazine formation. We protect the amine first.[1]

Reagents Required:

  • Methyl 3-amino-2-methylpropanoate HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • DIEA (N,N-Diisopropylethylamine)

  • LiOH (Lithium Hydroxide)

  • Solvents: Dioxane, Water, Ethyl Acetate (EtOAc), 1N HCl.

Step-by-Step Methodology:

  • Fmoc Protection:

    • Dissolve 10 mmol of the hydrochloride salt in water/dioxane (1:1, 50 mL).

    • Add 22 mmol DIEA (2.2 eq) to neutralize the salt and basify.

    • Cool to 0°C. Add 11 mmol (1.1 eq) Fmoc-OSu dropwise.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of amine).

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2] Wash organic layer with brine, dry over MgSO4, and concentrate. This yields Fmoc-3-amino-2-methylpropanoate methyl ester .

  • Saponification (Ester Hydrolysis):

    • Dissolve the Fmoc-ester intermediate in THF/Water (3:1).

    • Add 2.0 eq LiOH at 0°C. Crucial: Maintain temperature <5°C to minimize C2 epimerization.

    • Stir for 2–3 hours. Monitor by HPLC/TLC.

    • Workup: Carefully acidify to pH 2.0 with 1N HCl at 0°C. Extract immediately with EtOAc to prevent Fmoc cleavage.

    • Concentrate to yield the Free Acid Building Block .

SPPS Coupling Protocols

Once the free acid is obtained, it behaves as a hindered amino acid. The


-methyl group creates steric bulk, making standard DIC/HOBt couplings sluggish.
Protocol B: Coupling the -Amino Acid to the Resin

Context: Attaching Fmoc-3-amino-2-methylpropanoic acid to the N-terminus of a resin-bound peptide.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential for reducing racemization and accelerating coupling.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) and wash (3x DMF, 3x DCM).

  • Activation Cocktail:

    • Amino Acid (4.0 eq)[2]

    • HATU (3.8 eq)[3]

    • HOAt (4.0 eq)

    • DIEA (8.0 eq)

    • Dissolve in minimum DMF. Activate for 30 seconds only (pre-activation increases racemization risk).

  • Coupling:

    • Add cocktail to resin.[3]

    • Shake at RT for 2 hours .

    • Double Coupling: For this hindered residue, a second coupling (fresh reagents, 1 hour) is highly recommended.

  • Monitoring: Use the Chloranil Test (standard Kaiser test is effective, but Chloranil is more sensitive for secondary amines if coupling to this residue later).

Protocol C: Elongation (Coupling to the -Amine)

Context: The next amino acid must be coupled onto the N-terminus of the 3-amino-2-methylpropanoic acid residue. Challenge: The amine is primary, but the adjacent


-methyl group creates a "neopentyl-like" steric environment.

Procedure:

  • Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

  • Coupling Next Residue:

    • Use PyOxim or COMU (4 eq) with Oxyma Pure (4 eq) and DIEA (8 eq).

    • Alternative: HATU/HOAt is also effective here.[3]

    • Heat: If available, microwave irradiation (75°C, 25 Watts) significantly improves yield for this step.

Technical Analysis & Troubleshooting

Steric Hindrance & Racemization

The C2-methyl group introduces chirality. While


-amino acids are resistant to oxazolone formation (the primary mechanism of racemization in 

-amino acids), the activation of the carboxyl group can still lead to enolization, especially with strong bases.

Comparative Coupling Efficiency Table

Coupling SystemEfficiency (Steric)Racemization RiskRecommendation
DIC / HOBt LowLowNot Recommended (Too slow)
HBTU / DIEA MediumMediumAcceptable for simple sequences
HATU / HOAt High Low-Medium Standard of Care
PyBOP / Collidine HighLowExcellent Alternative
Troubleshooting Guide
  • Problem: Low coupling yield (positive Kaiser test).

    • Solution: Switch to HATU/HOAt and extend time to 4 hours. Use a chaotropic salt (0.1M LiCl in DMF) to disrupt hydrogen bonding aggregation common in

      
      -peptides.
      
  • Problem: Epimerization (detected by HPLC).

    • Solution: Use Collidine instead of DIEA during coupling. Collidine is a weaker base and reduces proton abstraction at the C2 position. Ensure pre-activation time is < 1 minute.

References

  • National Institutes of Health (NIH). "Synthesis of Fmoc-Triazine Amino Acids and Its Application." PubMed Central. Available at: [Link]

  • PubChem. "Methyl 3-amino-2-methylpropanoate hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

  • Springer Nature. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Springer Protocols. Available at: [Link]

Sources

Analytical methods for "Methyl 3-amino-2-methylpropanoate hydrochloride" purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for Methyl 3-amino-2-methylpropanoate Hydrochloride

Abstract

Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 3196-73-4), often referred to as the


-amino analog of the "Roche Ester," is a critical chiral synthon in the synthesis of peptidomimetics and antihypertensive drugs (e.g., Captopril analogs). Its analysis presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses a chiral center requiring high enantiomeric excess (ee), and exists as a hydrochloride salt prone to ester hydrolysis. This guide outlines a robust, multi-tiered analytical control strategy focusing on HPLC-CAD (Charge Aerosol Detection) for chemical purity and Crown Ether-based HPLC for chiral resolution.

Analytical Challenges & Strategy

The molecule


 dictates specific constraints:
  • Detection Limits: The absence of an aromatic ring means UV detection is only possible at 200–210 nm (carbonyl band), where solvent cut-off and baseline drift are problematic. Solution: Use Universal Detection (CAD/ELSD) or Refractive Index (RI).

  • Salt & Stability: As a hydrochloride salt of an ester, the molecule is stable in solid form but susceptible to hydrolysis in aqueous solution, especially at neutral/basic pH. Solution: All mobile phases must be buffered to acidic pH (2.0–4.0).

  • Chirality: The primary amine allows for unique chiral recognition using crown ethers, which bind the ammonium ion (

    
    ).
    
Analytical Decision Tree

AnalyticalStrategy Start Sample: Methyl 3-amino-2-methylpropanoate HCl CheckType Analysis Type? Start->CheckType ChemPurity Chemical Purity CheckType->ChemPurity ChiralPurity Chiral Purity (ee%) CheckType->ChiralPurity Content Assay/Stoichiometry CheckType->Content MethodA Method A: HPLC-CAD (Preferred: Universal) ChemPurity->MethodA High Sensitivity MethodB Method B: HPLC-UV 210nm (Alternative: Low Sensitivity) ChemPurity->MethodB Standard Equip MethodC Method C: Crown Ether HPLC (Direct Analysis of Salt) ChiralPurity->MethodC Recommended MethodD Method D: Derivatization + GC/HPLC (Indirect: Risk of Racemization) ChiralPurity->MethodD Complex Matrix MethodE Method E: AgNO3 Titration (Chloride Content) Content->MethodE

Figure 1: Analytical workflow selection based on laboratory capabilities and data requirements.

Protocol A: Chemical Purity via HPLC-CAD (Gold Standard)

Rationale: Since the molecule does not absorb UV light well, Charge Aerosol Detection (CAD) is superior. It detects all non-volatile analytes regardless of chemical structure, providing a more accurate "mass balance" purity than UV.

Instrument Setup
  • System: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: C18 with polar-embedding or HILIC mode (to retain the polar amine).

    • Recommendation: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy
  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA provides ion-pairing for the amine, improving peak shape).

  • Organic (Mobile Phase B): 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0.0 98 2
    10.0 70 30
    12.0 10 90

    | 15.0 | 98 | 2 |

Sample Preparation
  • Diluent: 0.1% TFA in Water (Do not use pure MeOH/ACN as the salt may precipitate or hydrolyze).

  • Concentration: 1.0 mg/mL.

  • Stability Warning: Analyze within 8 hours. The ester hydrolyzes to the carboxylic acid (Methyl 3-amino-2-methylpropanoate

    
     3-amino-2-methylpropanoic acid) in aqueous solution.
    

Protocol B: Enantiomeric Purity via Chiral HPLC

Rationale: The primary amine functionality (


) forms a host-guest inclusion complex with 18-crown-6 ether chiral selectors. This interaction is highly specific and works best in acidic mobile phases, making it perfect for the hydrochloride salt without derivatization.
Instrument Setup
  • Column: Daicel CROWNPAK CR-I(+) or CR(+) .

    • Note: CR(+) columns are specifically designed for amino acids and their esters.

  • Detection: UV at 210 nm (sufficient for the main peak) or CAD.

  • Temperature: 10°C to 25°C (Lower temperatures often improve chiral resolution by reducing molecular motion).

Method Parameters
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol.

    • Composition: 100% Aqueous

      
       (pH 1.5) is standard, but adding 10-15% Methanol modifies retention for the ester.
      
  • Flow Rate: 0.4 - 0.5 mL/min (Crown ether columns run slower).

  • Resolution Criterion:

    
     between (R) and (S) enantiomers.
    
Chiral Recognition Mechanism

ChiralMechanism Amine Ammonium Group (-NH3+) Complex Inclusion Complex Amine->Complex Hydrogen Bonding Crown Crown Ether Ligand (Stationary Phase) Crown->Complex Host-Guest Fit Resolution Chiral Separation Complex->Resolution Steric Hindrance from Chiral Barrier

Figure 2: Mechanism of separation on Crownpak columns. The ammonium protons hydrogen bond with the crown ether oxygens.

Protocol C: Identity & Stoichiometry (Chloride Titration)

Rationale: To ensure the material is the mono-hydrochloride salt and not a free base mixture or bis-salt, a potentiometric titration of the chloride ion is required.

Procedure
  • Reagents: 0.1 N Silver Nitrate (

    
    ), dilute Nitric Acid (
    
    
    
    ).
  • Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.

  • Step-by-Step:

    • Weigh approx. 150 mg of sample accurately.

    • Dissolve in 50 mL deionized water.

    • Add 1 mL of 5%

      
       (to prevent carbonate interference).
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    
    
    • Theoretical Cl content:

      
       (based on MW 153.61).
      

Data Reporting & Specifications

TestMethodTypical Specification
Appearance VisualWhite to off-white hygroscopic solid
Identification H-NMR / IRConforms to structure
Chemical Purity HPLC-CAD/UV

Chiral Purity Chiral HPLC

ee
Chloride Content Titration

Loss on Drying KF / TGA

(Very hygroscopic)

References

  • Daicel Chiral Technologies.Instruction Manual for CROWNPAK CR(+).

  • PubChem.

  • Shimadzu Application News.Analytical Methods for Amino Acids (General Principles of Post-Column vs Pre-Column).

  • Phenomenex.

Application Note: Comprehensive NMR Characterization of Methyl 3-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Unambiguous Structural Verification

Methyl 3-amino-2-methylpropanoate is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutical agents. As with any synthesized compound destined for further use, unambiguous confirmation of its chemical structure is a critical step in quality control and downstream experimental success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural elucidation of organic molecules in solution.

This application note details a systematic workflow for the complete NMR characterization of Methyl 3-amino-2-methylpropanoate hydrochloride. We will proceed from basic one-dimensional (¹H and ¹³C) experiments to more complex two-dimensional (COSY, HSQC, HMBC) analyses. The causality behind each step, from solvent selection to the interpretation of complex correlations, will be explained to provide a field-proven and scientifically sound protocol.

Chemical Structure:

  • Compound Name: Methyl 3-amino-2-methylpropanoate hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂[1]

  • Molecular Weight: 153.61 g/mol [1]

  • Structure: Chemical structure of Methyl 3-amino-2-methylpropanoate hydrochloride (Image Source: PubChem CID 53477170)

Experimental Design: A Self-Validating Workflow

Our approach is designed to be a self-validating system, where each experiment builds upon the last to create a cohesive and irrefutable structural assignment. The workflow is visualized below.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Confirmation Prep Sample Weighing & Solvent Selection Dissolve Dissolution in D₂O with TMS Standard Prep->Dissolve H1_NMR ¹H NMR (Proton Environments) Dissolve->H1_NMR C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Assign Spectral Assignment H1_NMR->Assign COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY C13_NMR->Assign HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC COSY->Assign HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Assign HMBC->Assign Structure Structure Verification Assign->Structure

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

The choice of solvent is paramount, especially for a hydrochloride salt which imparts significant polarity. While deuterated chloroform (CDCl₃) is a common solvent in organic chemistry, it is often a poor choice for highly polar salts.[2][3] For amino acid hydrochlorides, protic deuterated solvents or highly polar aprotic solvents are preferred.[4]

  • Primary Recommended Solvent: Deuterium oxide (D₂O). The acidic protons of the ammonium group (-NH₃⁺) will exchange with deuterium, simplifying the ¹H NMR spectrum by causing the disappearance of their signals. This allows for an unobstructed view of the carbon-bound protons. The residual HDO signal typically appears around 4.79 ppm.

  • Alternative Solvent: DMSO-d₆. If observation of the exchangeable ammonium protons is desired, DMSO-d₆ is an excellent choice. These protons will appear as a broad signal, and the solvent's residual peak is at ~2.50 ppm. However, sample recovery from this high-boiling point solvent can be challenging.[2]

Protocol for Sample Preparation in D₂O:

  • Weighing: Accurately weigh 5-10 mg of Methyl 3-amino-2-methylpropanoate hydrochloride directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O containing a suitable internal standard. Tetramethylsilane (TMS) is insoluble in water; therefore, a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt) or TSP (3-(trimethylsilyl)propionic acid, sodium salt) should be used, with its reference peak set to 0.00 ppm.[5]

  • Dissolution: Vortex the vial gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's coil, typically around 4-5 cm.[6]

  • Sealing: Cap the NMR tube securely. The sample is now ready for analysis.

3.2.1. ¹H NMR Spectroscopy

This experiment provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Protocol:

  • Spectrometer: 400 MHz or higher

  • Experiment: Standard proton acquisition

  • Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

Expected ¹H NMR Spectrum Analysis:

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-a -OCH₃ ~3.7Singlet (s)3HProtons of a methyl ester are typically found in this region and have no adjacent protons.[7]
H-b -CH -~2.8 - 3.0Multiplet (m)1HThis methine proton is coupled to both the H-c methyl group and the H-d methylene group.
H-c -CH(CH₃ )~1.2 - 1.4Doublet (d)3HThis methyl group is adjacent to the single H-b proton, resulting in a doublet (n+1 rule).
H-d -CH₂ -NH₃⁺~3.1 - 3.3Multiplet (m)2HDeshielded by the adjacent positively charged ammonium group. Coupled to the H-b proton.

3.2.2. ¹³C{¹H} NMR Spectroscopy

This proton-decoupled experiment reveals the number of unique carbon environments in the molecule.

Protocol:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H)

  • Experiment: Proton-decoupled carbon acquisition (e.g., zgpg30)

  • Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 128-1024 (¹³C is much less sensitive than ¹H)

Expected ¹³C NMR Spectrum Analysis:

LabelAssignmentPredicted δ (ppm)Rationale
C-1 C =O~170 - 175The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[8]
C-2 -OCH₃ ~52The methyl carbon of an ester is typically found in this region.[9]
C-3 -CH -~35 - 40Aliphatic methine carbon.
C-4 -CH₃ ~15 - 20Aliphatic methyl carbon.[10]
C-5 -CH₂ -NH₃⁺~40 - 45This methylene carbon is deshielded due to its proximity to the electronegative ammonium group.[8]

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within the molecule.

Expected Correlations:

  • A cross-peak between H-b (~2.9 ppm) and H-c (~1.3 ppm).

  • A cross-peak between H-b (~2.9 ppm) and H-d (~3.2 ppm).

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments.

Expected Correlations:

  • H-a (~3.7 ppm) will correlate with C-2 (~52 ppm).

  • H-b (~2.9 ppm) will correlate with C-3 (~38 ppm).

  • H-c (~1.3 ppm) will correlate with C-4 (~17 ppm).

  • H-d (~3.2 ppm) will correlate with C-5 (~42 ppm).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for confirming the carbon skeleton and the placement of functional groups that lack protons (like the carbonyl group).

Expected Key Correlations:

Caption: Key expected HMBC correlations for structural confirmation.

  • H-a (ester methyl) to C-1 (carbonyl): This ²J correlation is definitive for assigning the ester functionality.

  • H-b (methine) to C-1 (carbonyl), C-4 (methyl), and C-5 (methylene): These correlations place the methine proton at the core of the propanoate backbone.

  • H-c (methyl) to C-3 (methine) and C-5 (methylene): The ³J coupling to the methylene carbon confirms the connectivity.

  • H-d (methylene) to C-3 (methine) and C-4 (methyl): The ³J coupling to the methyl carbon confirms the 2-methyl substitution pattern.

Data Summary and Conclusion

By systematically applying the described 1D and 2D NMR experiments, a complete and unambiguous structural assignment of Methyl 3-amino-2-methylpropanoate hydrochloride can be achieved. The combination of COSY, HSQC, and particularly HMBC data provides a network of correlations that validates the entire molecular framework, from the carbon backbone to the specific placement of the methyl ester and amino groups. This rigorous approach ensures the high level of scientific integrity required in research and drug development.

References

  • University of Colorado Boulder. (n.d.). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Learning Science. (2021, September 5). NMR spectrum of methyl propanoate [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. PubChem. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempted arylation of amino acid ester salt 1 a‐HCl (¹H NMR yields...). Retrieved from [Link]

  • ResearchGate. (2009, August 9). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • BioChromato. (2023, March 23). NMR solvent selection - that also allows sample recovery. Retrieved from [Link] evaporator/nmr-solvent-selection

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • MetaNetX. (n.d.). MNXM162802 - (R)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Indian Journal of Chemistry. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for Solution Stability Studies of Methyl 3-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a starting material for active pharmaceutical ingredients (APIs). Understanding its stability in solution is a critical aspect of early-stage drug development, ensuring the integrity and purity of the compound throughout its lifecycle, from synthesis to formulation. This application note provides a comprehensive guide for conducting solution stability studies on Methyl 3-amino-2-methylpropanoate hydrochloride, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The protocols detailed herein are designed to assess the intrinsic stability of the molecule by subjecting it to a variety of stress conditions, including hydrolysis, oxidation, and photolysis. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is also presented to separate the parent compound from its potential degradation products, allowing for accurate quantification and the establishment of a preliminary stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the stability characteristics of Methyl 3-amino-2-methylpropanoate hydrochloride in solution.

Chemical Properties of Methyl 3-amino-2-methylpropanoate hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂[3]

  • Molecular Weight: 153.61 g/mol [3]

  • Structure:

  • Key Functional Groups: Methyl ester, primary amine, hydrochloride salt. The presence of the ester and primary amine functionalities suggests potential susceptibility to hydrolysis and oxidation, respectively.

Experimental Design and Rationale

The stability of a drug substance in solution is a critical parameter that can influence its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of drug development, providing insights into the potential degradation pathways and products that may arise under various environmental conditions.[4][5] The information gleaned from these studies is crucial for the development of stable formulations and the establishment of appropriate storage conditions.

This study is designed to evaluate the stability of Methyl 3-amino-2-methylpropanoate hydrochloride in solution under the following stress conditions:

  • Acidic Hydrolysis: To assess stability in low pH environments.

  • Basic Hydrolysis: To evaluate susceptibility to degradation in alkaline conditions, which is particularly relevant for ester-containing compounds.[6]

  • Oxidation: To determine the impact of oxidative stress on the molecule, which can be encountered during manufacturing and storage.

  • Thermal Degradation: To understand the effect of elevated temperatures on the compound's stability.

  • Photostability: To assess the potential for degradation upon exposure to light.[7]

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[8][9] The HPLC method detailed in this application note is designed to achieve this separation, thereby providing a clear picture of the compound's stability profile.

Materials and Equipment

Reagents
  • Methyl 3-amino-2-methylpropanoate hydrochloride (Reference Standard, >99% purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (ACS grade)

  • Purified water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatic oven

  • Photostability chamber with controlled light and temperature

  • Vortex mixer

  • Syringe filters (0.45 µm)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of Methyl 3-amino-2-methylpropanoate hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with purified water.

  • Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with purified water. This working solution will be used for the stress studies.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (working solution stored at 5°C in the dark) should be analyzed alongside the stressed sample.

2.1 Acidic Hydrolysis:

  • Pipette 5 mL of the working solution into a flask.

  • Add 5 mL of 0.1 N HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

  • Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.2 Basic Hydrolysis:

  • Pipette 5 mL of the working solution into a flask.

  • Add 5 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.3 Oxidative Degradation:

  • Pipette 5 mL of the working solution into a flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.4 Thermal Degradation:

  • Pipette 10 mL of the working solution into a flask.

  • Heat the solution in a thermostatic oven at 80°C for 48 hours, protected from light.

  • Cool the solution to room temperature.

  • Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.5 Photostability:

  • Place 10 mL of the working solution in a transparent container within a photostability chamber.

  • Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • After exposure, dilute the sample to a final concentration of 50 µg/mL with purified water for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

Due to the lack of a strong chromophore in Methyl 3-amino-2-methylpropanoate hydrochloride, a low UV wavelength is proposed for detection. Alternatively, derivatization with a chromophoric or fluorophoric agent could be employed for enhanced sensitivity, though this protocol focuses on a direct detection method for simplicity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 4.5 with glacial acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    15 50 50
    20 50 50
    22 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Rationale for HPLC Method Selection: A reversed-phase C18 column is chosen for its versatility in separating polar and non-polar compounds. The gradient elution with an ammonium acetate buffer and acetonitrile is designed to provide good separation of the polar parent compound from potentially less polar degradation products. A low UV wavelength of 210 nm is selected to maximize the absorbance of the analyte, which lacks a significant chromophore at higher wavelengths.

Data Analysis and Presentation

The percentage of degradation for each stress condition should be calculated using the following formula:

% Degradation = [(Area_control - Area_stressed) / Area_control] * 100

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% Degradation of Parent CompoundObservations (e.g., number of degradation peaks)
0.1 N HCl24 hours60°C
0.1 N NaOH4 hoursRoom Temp.
3% H₂O₂24 hoursRoom Temp.
Thermal48 hours80°C
PhotolyticAs per ICH Q1BControlled

Expected Degradation Pathways

Based on the chemical structure of Methyl 3-amino-2-methylpropanoate hydrochloride, the following degradation pathways are anticipated:

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Basic conditions are expected to be more detrimental, leading to the formation of 3-amino-2-methylpropanoic acid and methanol.[6]

  • Oxidation: The primary amine group can be a target for oxidation, potentially leading to the formation of various degradation products, including aldehydes, ketones, or further oxidized species.

  • Decarboxylation: Under thermal stress, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) could occur.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Stock->Working Dilution Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Working->Acid Base Basic Hydrolysis (0.1 N NaOH, RT) Working->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Working->Oxidation Thermal Thermal Degradation (80°C) Working->Thermal Photo Photostability (ICH Q1B) Working->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Experimental workflow for the solution stability study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent Methyl 3-amino-2-methylpropanoate (Parent Compound) Deg1 3-amino-2-methylpropanoic acid Parent->Deg1 Ester Cleavage Deg3 Oxidized Amine Products (e.g., Aldehydes, Ketones) Parent->Deg3 Amine Oxidation Deg2 Methanol

Caption: Potential degradation pathways.

Conclusion

This application note provides a comprehensive framework for conducting solution stability studies of Methyl 3-amino-2-methylpropanoate hydrochloride. The detailed protocols for forced degradation and the proposed stability-indicating HPLC method will enable researchers to gain valuable insights into the intrinsic stability of this compound. The successful execution of these studies is a critical step in the early-phase development of any new chemical entity, providing the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of potential drug candidates. Further studies may be required to isolate and characterize any significant degradation products observed during these experiments.

References

  • Agilent Technologies. (n.d.). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]

  • Bollini, P., et al. (2011). Thermal and Oxidative Degradation of Amines Used for CO2 Capture. Industrial & Engineering Chemistry Research, 50(15), 8645-8653.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Hotha, K. K., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences, 6(S5), 1048–1061. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13063725, Methyl 3-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • NovaBioAssays. (n.d.). Accelerated Stress and Forced Degradation Study. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]

  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Applied Pharmaceutical Science, 12(1), 001-011.
  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

Sources

Application of Methyl 3-amino-2-methylpropanoate Hydrochloride in Medicinal Chemistry: A Guide to Synthetic Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral β-Amino Esters in Drug Discovery

In the landscape of modern medicinal chemistry, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure therapeutic agents.[1] β-amino acids and their derivatives, such as Methyl 3-amino-2-methylpropanoate hydrochloride, represent a class of intermediates with significant strategic value.[2] Their incorporation into molecular scaffolds can impart unique conformational constraints and metabolic stability, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles.[3] Methyl 3-amino-2-methylpropanoate hydrochloride, a readily available chiral β-amino ester, serves as a versatile precursor for a variety of complex molecular architectures, finding utility in the development of peptidomimetics and small molecule pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the practical applications of Methyl 3-amino-2-methylpropanoate hydrochloride in synthetic medicinal chemistry. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key transformations. The central focus will be on a representative synthetic pathway to a medicinally relevant scaffold, illustrating the utility of this chiral building block.

Core Application: Synthesis of a Chiral β-Amino Alcohol Scaffold

A frequent objective in medicinal chemistry is the synthesis of chiral amino alcohols, which are key pharmacophores in numerous approved drugs. This section outlines a reliable three-step synthetic sequence to convert Methyl 3-amino-2-methylpropanoate hydrochloride into a versatile chiral N-Boc protected β-amino alcohol. This intermediate can then be further elaborated into a diverse range of potential therapeutic agents.

Synthetic Workflow Overview

The overall transformation involves three key steps:

  • Free-basing: Liberation of the free amine from the hydrochloride salt.

  • N-Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine.

  • Ester Reduction: Selective reduction of the methyl ester to the corresponding primary alcohol.

G cluster_0 Overall Synthetic Pathway Start Methyl 3-amino-2- methylpropanoate hydrochloride Step1 Step 1: Free-basing Start->Step1 Base (e.g., NaHCO3) Intermediate1 Methyl 3-amino-2- methylpropanoate (Free Base) Step1->Intermediate1 Step2 Step 2: N-Boc Protection Intermediate1->Step2 Boc2O Intermediate2 Methyl 3-(tert-butoxycarbonylamino)- 2-methylpropanoate Step2->Intermediate2 Step3 Step 3: Ester Reduction Intermediate2->Step3 Reducing Agent (e.g., LiBH4) End tert-Butyl (3-hydroxy-2- methylpropyl)carbamate Step3->End

Caption: Synthetic workflow from the starting material to the final product.

Experimental Protocols

PART 1: N-Boc Protection of Methyl 3-amino-2-methylpropanoate

The protection of the primary amine is a crucial first step to prevent unwanted side reactions in subsequent synthetic manipulations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions.[4]

Protocol 1: N-tert-Butoxycarbonylation of Methyl 3-amino-2-methylpropanoate

This protocol describes the in-situ free-basing of the hydrochloride salt followed by N-Boc protection.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-amino-2-methylpropanoate HCl153.615.00 g32.55
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NaHCO₃-50 mL-
Di-tert-butyl dicarbonate (Boc₂O)218.257.80 g35.73
Deionized Water18.02100 mL-
Brine-50 mL-
Anhydrous MgSO₄120.3710 g-

Step-by-Step Methodology:

  • Dissolution and Free-basing: Suspend Methyl 3-amino-2-methylpropanoate hydrochloride (5.00 g, 32.55 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. To this suspension, add saturated aqueous sodium bicarbonate solution (50 mL) and stir vigorously for 30 minutes until all solids have dissolved, indicating the formation of the free amine.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

  • Reaction with Boc Anhydride: To the combined organic solution, add di-tert-butyl dicarbonate (7.80 g, 35.73 mmol, 1.1 equivalents) portion-wise over 10 minutes at room temperature. Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.[5]

  • Work-up: Upon completion, wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Self-Validation:

  • The use of a mild base like sodium bicarbonate is sufficient to neutralize the hydrochloride salt without promoting hydrolysis of the ester.

  • A slight excess of Boc anhydride ensures complete conversion of the starting amine.

  • The aqueous work-up removes any remaining water-soluble impurities and unreacted reagents.

  • TLC monitoring provides a simple and effective way to validate the completion of the reaction before proceeding to the work-up.

PART 2: Selective Reduction of the Methyl Ester

With the amine protected, the next step is the selective reduction of the methyl ester to the primary alcohol. Lithium borohydride (LiBH₄) is an effective reducing agent for this transformation, being more reactive than sodium borohydride but generally less reactive than lithium aluminum hydride (LiAlH₄), which allows for good functional group tolerance.[6][7]

Protocol 2: Lithium Borohydride Reduction of N-Boc-Methyl 3-amino-2-methylpropanoate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-Methyl 3-amino-2-methylpropanoate217.276.50 g29.91
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Lithium Borohydride (LiBH₄)21.781.30 g59.82
1 M aq. HCl-~50 mL-
Ethyl Acetate88.11200 mL-
Deionized Water18.02100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.0410 g-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-Methyl 3-amino-2-methylpropanoate (6.50 g, 29.91 mmol) and dissolve it in anhydrous tetrahydrofuran (150 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add lithium borohydride (1.30 g, 59.82 mmol, 2.0 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Quenching: Monitor the reaction by TLC until the starting material is consumed. Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl until the effervescence ceases.

  • Work-up: Add ethyl acetate (100 mL) and deionized water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude alcohol can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Causality and Self-Validation:

  • An inert atmosphere is crucial as lithium borohydride can react with moisture.

  • Using two equivalents of the reducing agent ensures the complete reduction of the ester.

  • The slow, controlled quenching at 0 °C is a critical safety measure to manage the exothermic reaction of the excess hydride with acid.

  • The final purification by column chromatography ensures the high purity of the final product, which can be confirmed by NMR and mass spectrometry.

G cluster_1 Detailed Protocol Workflow Start Methyl 3-amino-2- methylpropanoate HCl Freebase 1. Free-basing (NaHCO3, DCM/H2O) Start->Freebase Extract1 2. Aqueous Work-up Freebase->Extract1 Boc_Protect 3. N-Boc Protection (Boc2O, DCM) Extract1->Boc_Protect Extract2 4. Aqueous Work-up Boc_Protect->Extract2 Dry_Concentrate1 5. Dry & Concentrate Extract2->Dry_Concentrate1 Intermediate N-Boc Protected Ester Dry_Concentrate1->Intermediate Reduce 6. Ester Reduction (LiBH4, THF) Intermediate->Reduce Quench 7. Quenching (1M HCl) Reduce->Quench Extract3 8. Aqueous Work-up Quench->Extract3 Dry_Concentrate2 9. Dry & Concentrate Extract3->Dry_Concentrate2 Purify 10. Purification (Column Chromatography) Dry_Concentrate2->Purify Final_Product tert-Butyl (3-hydroxy-2- methylpropyl)carbamate Purify->Final_Product

Caption: A step-by-step workflow of the experimental protocols.

Further Applications and Synthetic Diversification

The resulting chiral N-Boc protected β-amino alcohol is a valuable intermediate for further synthetic elaboration. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in cyclization reactions to generate a wide array of heterocyclic structures. For instance, amide coupling reactions are frequently employed in medicinal chemistry to link such building blocks to other fragments.[8][9]

Conclusion

Methyl 3-amino-2-methylpropanoate hydrochloride is a cost-effective and versatile chiral building block for medicinal chemistry applications. The protocols outlined in this guide provide a robust and scalable pathway to a key synthetic intermediate, the corresponding N-Boc protected β-amino alcohol. The principles of functional group protection and selective reduction demonstrated here are fundamental to modern organic synthesis and drug discovery. By understanding the causality behind each experimental step and employing self-validating measures, researchers can confidently utilize this valuable starting material to access a diverse range of novel and potentially therapeutic molecules.

References

  • Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubMed. (2023). Recent progress and applications of poly(beta amino esters)-based biomaterials. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Journal of the American Chemical Society. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. [Link]

  • ACS Publications. (n.d.). New powerful catalysts for the reduction of esters by lithium borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Poly(beta-amino esters): applications in immunology. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Lithium borohydride. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]

  • Google Patents. (n.d.).
  • Andrew G Myers Research Group - Chem 115. (n.d.). Lithium Borohydride: LiBH4. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

  • ACS Publications. (n.d.). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Google Patents. (n.d.). Alcohols by borohydride reduction of esters.
  • ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Troubleshooting & Optimization

Common impurities in "Methyl 3-amino-2-methylpropanoate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13515-97-4 | Formula:


 | Mol. Weight:  153.61  g/mol 

Introduction: The "Hidden" Instability

Welcome to the technical support hub for Methyl 3-amino-2-methylpropanoate hydrochloride . This


-amino ester is a critical chiral building block in peptidomimetics and drug discovery (e.g., dipeptidyl peptidase inhibitors).

The Core Challenge: Unlike


-amino esters (which form stable diketopiperazines), 

-amino esters possess a unique reactivity profile. While the hydrochloride salt is robust, the free base is kinetically unstable , prone to rapid hydrolysis and oligomerization. This guide provides the mechanistic insights required to maintain high purity during synthesis and storage.

Module 1: Impurity Profiling & Diagnostics

Identify the peak in your chromatogram.

Impurity TypeCommon NameStructural OriginDiagnostic Signal (NMR/LCMS)Root Cause
Hydrolysis Product 3-Amino-2-methylpropanoic acidLoss of methyl group via water attack.H-NMR: Loss of singlet at ~3.7 ppm (

). LCMS: [M+H] 104.1
Water ingress during reaction or storage; incomplete esterification.
Oligomer/Dimer Linear Amide / Poly(

-amino ester)
Nucleophilic attack of free amine on ester carbonyl of another molecule.LCMS: [M+H] ~201 (Dimer) or higher (Trimer). Broadening of NMR signals.Critical: Neutralization of the HCl salt in concentrated solution (pH > 7).
Regioisomer Methyl 2-amino-2-methylpropanoateIsomerization during Michael Addition (if used as upstream route).H-NMR: Distinct shift in methyl doublet/singlet patterns.Impure starting material (if starting from methacrylate synthesis).
Inorganic Sulfurous Acid / SulfitesResidual thionyl chloride byproducts.Elemental Analysis: High Sulfur content. pH < 2 in aqueous solution.Insufficient purging of

or poor drying.

Module 2: Troubleshooting Guides (FAQs)

Q1: My yield is good, but the product turns into a gum/oil upon neutralization. Why?

Diagnosis: You are likely witnessing Self-Polymerization . The Science: In its hydrochloride form, the amine is protonated (


) and non-nucleophilic. Once you neutralize to the free base (pH > 7-8), the amine becomes a potent nucleophile. Because this is a 

-amino ester, it does not easily form a stable 4-membered lactam ring (high strain). Instead, it attacks the ester group of a neighboring molecule, forming linear oligomers (polyamides). The Fix:
  • Avoid the Free Base: Store and use the compound exclusively as the HCl salt .

  • Coupling Reactions: If you must use the free amine for a peptide coupling, perform the neutralization in situ at low temperature (

    
    ) in the presence of the electrophile (e.g., the activated carboxylic acid) to capture the amine faster than it can dimerize.
    
Q2: I see a persistent "Acid" impurity (approx. 5-10%) even after refluxing with Thionyl Chloride.

Diagnosis: Reaction Equilibrium Reversal . The Science: The esterification mechanism generates water as a byproduct (or consumes water if using


, but generates 

). If the reaction is not strictly anhydrous, or if

is old (hydrolyzed), water remains in the system. The reaction is an equilibrium; water drives it back to the starting amino acid. The Fix:
  • Reagent Quality: Use fresh

    
     (clear, not yellow).
    
  • The "Double-Dry" Protocol: Evaporate the reaction mixture to dryness, re-dissolve in fresh anhydrous methanol, and re-evaporate. This azeotropically removes residual water and

    
    .
    
Q3: The product smells like Sulfur/Rotten Eggs.

Diagnosis: Trapped Sulfur Dioxide (


) .
The Science:  The thionyl chloride method releases 

gas.[1] This gas can become trapped in the crystal lattice of the amine salt. The Fix:
  • Vacuum Drying: Dry the solid in a vacuum oven at

    
     over 
    
    
    
    pellets (which absorb acid gases) for at least 12 hours.
  • Co-evaporation: Resuspend the crude solid in Toluene and rotovap. Toluene helps chase off volatiles.[2]

Module 3: Validated Synthesis Protocol

Standardized Thionyl Chloride Mediated Esterification.

Reaction Pathway & Impurity Genesis

The following diagram illustrates the critical "Fork in the Road" between successful synthesis and impurity formation.

ReactionPathway Start 3-Amino-2-methyl- propanoic Acid Intermediate Acyl Chloride / Activated Complex Start->Intermediate Activation Reagent MeOH + SOCl2 (Generates HCl + SO2) Reagent->Intermediate Target Target Ester HCl Salt (Stable) Intermediate->Target -SO2, -HCl FreeBase Free Base Ester (Neutral pH) Target->FreeBase Base (NaOH/TEA) Impurity_Acid Impurity: Free Acid (Hydrolysis) Target->Impurity_Acid + H2O (Moisture) Impurity_Polymer Impurity: Oligomers (Polyamides) FreeBase->Impurity_Polymer Self-Reaction (Fast)

Caption: Figure 1. Mechanistic pathway showing the stability of the HCl salt vs. the instability of the free base.

Step-by-Step Protocol

Safety Note: Perform all steps in a fume hood.


 reacts violently with water.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).

  • Solvent Prep: Charge 50 mL of Anhydrous Methanol into the flask. Cool to

    
     (Ice bath).
    
  • Activation: Add Thionyl Chloride (

    
    )  (1.5 equivalents relative to amino acid) dropwise over 20 minutes.
    
    • Checkpoint: Ensure the temperature stays below

      
       to prevent splashing/boiling.
      
  • Addition: Remove the ice bath. Add 3-amino-2-methylpropanoic acid (1.0 equivalent) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Self-Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester moving higher (Rf ~0.6) than the acid (Rf ~0.3).

  • Workup (Critical for Purity):

    • Cool to room temperature.[3][4][5][6]

    • Concentrate on a rotary evaporator to a thick oil.

    • The "Chase": Add 20 mL of Methanol and re-evaporate (Repeat 2x). This removes residual

      
       and 
      
      
      
      .
    • Crystallization: Dissolve the residue in a minimum amount of hot Methanol, then add cold Diethyl Ether until turbid. Store at

      
      .
      
  • Filtration: Collect the white crystalline solid. Dry under vacuum.

Module 4: Analytical Data Reference

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or free amine presence.
Melting Point

Sharp range indicates high purity.
1H NMR (D2O)

3.75 (s, 3H,

)
The methyl ester singlet is the key diagnostic peak.
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexanes.

References

  • Synthesis of Amino Acid Methyl Esters

    • Methodology: "A Convenient Synthesis of Amino Acid Methyl Esters." PMC - NIH.
  • Stability of Beta-Amino Esters

    • Mechanism:[1][2][5][7] "Synthesis and Characterization of Amino Acid Decyl Esters...". MDPI. (Discusses the hydrolytic stability and oligomerization risks of amino esters).

  • Thionyl Chloride Mechanism

    • Core Chemistry: "Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism."[1] Master Organic Chemistry.

  • Product Characterization (CAS 13515-97-4)

    • Data Verification: "DL-Alanine Methyl Ester Hydrochloride 13515-97-4."[3] TCI Chemicals. (Physical properties and solubility data).

Sources

Optimizing the yield and purity of "Methyl 3-amino-2-methylpropanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Methyl 3-amino-2-methylpropanoate Hydrochloride

Case ID: OPT-YIELD-3A2MP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: Optimization of yield and purity for Methyl 3-amino-2-methylpropanoate hydrochloride. Target Audience: Process Chemists, Medicinal Chemists. CAS Registry (Related): 14678-48-9 (Free Base), 3173-53-3 (Parent Acid).

Technical Context: The synthesis of


-amino acid esters like Methyl 3-amino-2-methylpropanoate  is deceptively simple. While the core chemistry (esterification) is standard, the presence of the 

-amino group and the 2-methyl substituent introduces specific challenges: hygroscopicity , propensity for "oiling out" , and potential for

-lactam formation
(though less likely in acidic media).

This guide prioritizes the Thionyl Chloride (SOCl


) / Methanol  route, as it is the most scalable and generates the anhydrous HCl salt directly, avoiding water introduction.

The "Golden Path" Protocol

This protocol is designed to maximize yield (>95%) and minimize hydrolysis side-products.

Reagents:

  • 3-Amino-2-methylpropanoic acid (Starting Material, SM)

  • Thionyl Chloride (SOCl

    
    ) - Freshly distilled if possible
    
  • Methanol (MeOH) - Anhydrous (<0.05% water)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et

    
    O) - Anti-solvent
    

Step-by-Step Methodology:

  • Activation (In Situ Reagent Formation):

    • Cool anhydrous MeOH (10-20 volumes relative to SM mass) to 0°C - 5°C under N

      
       atmosphere.
      
    • Crucial Step: Add SOCl

      
       (2.5 - 3.0 equivalents) dropwise. Do not rush. Maintain temperature <10°C.[1]
      
    • Mechanism:[2][3][4][5] This forms the active electrophile, chlorosulfite/HCl species, while scavenging adventitious water.

  • Addition & Reflux:

    • Add solid 3-Amino-2-methylpropanoic acid in one portion.

    • Allow the mixture to warm to room temperature (RT) over 30 mins.

    • Heat to Reflux (65°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain) or ¹H NMR. Look for the disappearance of the methine proton shift of the acid.

  • Workup (The Isolation):

    • Concentrate the reaction mixture in vacuo to near dryness.

    • Co-evaporation: Add fresh MeOH (2x) and re-evaporate. This removes residual SO

      
       and HCl gas.
      
    • Crystallization: The residue will likely be a viscous oil. Add cold MTBE or Et

      
      O (5-10 volumes) and stir vigorously ("trituration") to induce precipitation of the white solid.
      

Troubleshooting Center (Q&A)

Topic A: Yield & Conversion Issues

Q: My reaction stalls at ~80% conversion. Adding more SOCl


 later doesn't help. Why? 
A:  This is often due to equilibrium stagnation  caused by water accumulation (reaction byproduct).
  • The Fix: Do not just add SOCl

    
     to the hot mixture. Cool the reaction to 0°C, add a fresh bolus of SOCl
    
    
    
    (0.5 eq), and then reheat. Alternatively, use Trimethylchlorosilane (TMSCl) (2-3 eq) in MeOH instead of SOCl
    
    
    . TMSCl acts as a water scavenger, reacting with H
    
    
    O to form HMDSO and HCl, driving the equilibrium forward [1].

Q: I see a new impurity spot on TLC that isn't the starting material. What is it? A: If the reaction was run too hot or too concentrated, you may have formed the dimer (peptide coupling) or, less likely in acid, the


-lactam .
  • The Fix: Maintain high dilution (at least 10-15 mL MeOH per gram of SM). High concentration favors intermolecular attack (dimerization).

Topic B: Isolation & Purification (The "Oiling Out" Problem)

Q: After evaporation, I have a sticky yellow oil that refuses to solidify. How do I get the powder? A: This is the most common ticket we receive. The oil is a supersaturated solution of the product containing trapped HCl and solvent.

  • Protocol:

    • High Vacuum: Dry the oil under high vacuum (<1 mbar) for 2 hours to remove trace MeOH. Methanol inhibits crystallization.

    • The "Scratch" Technique: Add dry Et

      
      O or MTBE. Scratch the side of the flask with a glass rod.
      
    • Seeding: If you have a previous batch, add a micro-crystal as a seed.

    • Sonication: Sonicate the biphasic mixture (Oil + Ether) for 5 minutes. This often triggers nucleation.

Q: My product is extremely hygroscopic and turns to goo on the balance. A:


-amino esters are notoriously hygroscopic.
  • The Fix: Store the product in a desiccator over P

    
    O
    
    
    
    . For weighing, minimize exposure time. If strict dryness is required for the next step, consider using the free base (neutralize and extract) immediately before use, though the HCl salt is generally more stable for storage.

Comparative Analysis of Methods

ParameterSOCl

/ MeOH
(Recommended)
HCl (gas) / MeOH TMSCl / MeOH
Yield High (90-98%)High (85-95%)Very High (95-99%)
Moisture Tolerance Good (Scavenges water)Poor (Must be strictly anhydrous)Excellent (Scavenges water)
Byproducts SO

(Gas), HCl
None (Cleanest)HMDSO (Volatile liquid)
Cost LowLowMedium-High
Scalability ExcellentGood (Gas handling required)Good

Visualizations

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: 3-Amino-2-methylpropanoic acid Activation Activation: MeOH + SOCl2 (0°C) (Generates HCl + MeOSOCCl) Start->Activation Dissolve Reaction Reaction: Reflux 6-12h (Monitor via TLC) Activation->Reaction Add SM Check Check Conversion Reaction->Check Check->Reaction Incomplete (Add SOCl2) Workup Workup: Evaporate & Co-evaporate (Remove SO2/HCl) Check->Workup Complete Isolation Isolation: Triturate with MTBE/Ether Workup->Isolation Product Final Product: Methyl Ester HCl Salt Isolation->Product

Caption: Figure 1. Optimized workflow for the esterification of 3-amino-2-methylpropanoic acid using Thionyl Chloride.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product is an Oil Step1 Step 1: High Vacuum Drying (Remove MeOH) Problem->Step1 Step2 Step 2: Add Anti-solvent (MTBE or Et2O) Step1->Step2 Decision Precipitate? Step2->Decision Success Filter & Dry Decision->Success Yes FailAction Action: Sonication or Seeding Decision->FailAction No FailAction->Decision

Caption: Figure 2. Decision tree for handling non-solid products during isolation.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
  • ChemicalBook. (n.d.). Methyl 3-aminopropionate hydrochloride synthesis. Retrieved from

  • Zhang, L., et al. (2017). Method for preparing beta-alanine methyl ester hydrochloride. Patent CN106518695A. Retrieved from

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

  • Org. Synth. (2002). Esterification of Amino Acids. Organic Syntheses, Coll. Vol. 10, p.423.

Sources

Preventing hydrolysis of "Methyl 3-amino-2-methylpropanoate hydrochloride" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 88512-06-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to prevent hydrolysis during storage.

Section 1: Understanding the Challenge: The Inherent Instability of Amino Acid Esters

Methyl 3-amino-2-methylpropanoate hydrochloride, like many amino acid esters, is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, yielding 3-amino-2-methylpropanoic acid and methanol.[1][2][3] The hydrochloride salt form is intentionally used to enhance stability, as the protonated amino group reduces the molecule's propensity for self-condensation.[4][5] However, improper storage can still lead to significant degradation, compromising experimental outcomes and product shelf-life.

The primary driver of this degradation is exposure to moisture. Amino acid hydrochlorides can be hygroscopic, meaning they readily absorb water from the atmosphere.[6][7][8][9] This absorbed water then acts as a reactant, facilitating the hydrolysis of the ester.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The presence of the hydrochloride salt means that any absorbed water will form a mildly acidic microenvironment. This acidic condition catalyzes the hydrolysis reaction, making the compound more susceptible to degradation than its free base counterpart in a neutral aqueous solution. The reaction is reversible, but in the presence of excess water, the equilibrium shifts towards the formation of the carboxylic acid and alcohol.[2][3]

Hydrolysis_Mechanism Ester Methyl 3-amino-2-methylpropanoate (Ester) ProtonatedEster Protonated Ester (Intermediate) Ester->ProtonatedEster Protonation of Carbonyl Oxygen Water H₂O (Moisture) Tetrahedral Tetrahedral Intermediate Water->Tetrahedral Proton H⁺ (from HCl) Proton->Ester ProtonatedEster->Tetrahedral Nucleophilic attack by Water CarboxylicAcid 3-Amino-2-methylpropanoic Acid Tetrahedral->CarboxylicAcid Elimination of Methanol Methanol Methanol Tetrahedral->Methanol

Caption: Acid-catalyzed hydrolysis of Methyl 3-amino-2-methylpropanoate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-amino-2-methylpropanoate hydrochloride to prevent hydrolysis?

A1: To minimize hydrolysis, the compound must be stored under stringent anhydrous conditions. The key is to protect it from atmospheric moisture.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces air, which contains moisture, preventing the hygroscopic compound from absorbing water.
Container Tightly sealed, amber glass vialPrevents moisture and light from entering. Amber glass protects against potential photodegradation.
Location Desiccator or dry boxProvides an additional layer of protection against ambient humidity.

For long-term storage, sealing the vial with paraffin film is also recommended.

Q2: I suspect my sample has been exposed to humidity. How can I check for hydrolysis?

A2: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the formation of 3-amino-2-methylpropanoic acid and methanol. Look for the appearance of new signals corresponding to the hydrolysis products and a decrease in the integration of the methyl ester peak of the starting material.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material from its more polar hydrolysis product, the carboxylic acid. Quantification can be achieved using a standard curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting the volatile methanol by-product. The parent compound and the carboxylic acid may require derivatization to improve their volatility for GC analysis.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): While less quantitative, FTIR can indicate hydrolysis. Look for a broadening of the O-H stretch region (due to the carboxylic acid) and potential shifts in the carbonyl (C=O) stretching frequency.

Q3: Can I use the hydrolyzed product in my experiment?

A3: It is strongly advised not to use a hydrolyzed sample. The presence of the free carboxylic acid can lead to unintended side reactions, alter the stoichiometry of your experiment, and affect the overall yield and purity of your target molecule. The physical properties, such as solubility, may also be different.

Q4: My sample has clumped together. Is this a sign of hydrolysis?

A4: Clumping or caking is a strong indicator of moisture absorption. While it doesn't definitively confirm hydrolysis, it signifies that the compound has been exposed to conditions that promote it. It is highly recommended to test the purity of the sample using one of the analytical methods mentioned in Q2 before use.

Section 3: Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent reaction yields or unexpected byproducts. Partial hydrolysis of the starting material.1. Verify the purity of the Methyl 3-amino-2-methylpropanoate hydrochloride using NMR or HPLC. 2. If hydrolysis is confirmed, use a fresh, properly stored batch of the compound. 3. Ensure all reaction solvents and reagents are anhydrous.
Difficulty dissolving the compound in an organic solvent. The hydrolysis product, 3-amino-2-methylpropanoic acid hydrochloride, is more polar and less soluble in many non-polar organic solvents.1. Confirm the identity and purity of the compound. 2. Consider using a more polar solvent system if the presence of the hydrolyzed product is unavoidable and acceptable for the specific application.
pH of the reaction mixture is unexpectedly acidic. The carboxylic acid formed from hydrolysis will lower the pH of the solution.1. Buffer the reaction mixture if the experimental conditions are pH-sensitive. 2. Use a fresh, unhydrolyzed sample for future experiments.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Aliquoting and Storage

This protocol is designed to minimize exposure of the bulk material to the atmosphere.

  • Preparation: Move the stock container of Methyl 3-amino-2-methylpropanoate hydrochloride, along with the necessary number of small, pre-dried amber glass vials, spatulas, and a balance into a nitrogen-filled glovebox or a dry box with low humidity.

  • Equilibration: Allow the stock container to equilibrate to the temperature of the dry box for at least 30 minutes to prevent condensation.

  • Aliquoting: Carefully dispense the desired amount of the compound into each small vial.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen.

  • Sealing: Tightly cap each vial. For long-term storage, wrap the cap and neck of the vial with paraffin film.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and amount.

  • Storage: Place the aliquoted vials inside a desiccator stored in a refrigerator at 2-8°C.

Caption: Workflow for proper aliquoting and storage.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 3-amino-2-methylpropanoate hydrochloride and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic methyl ester singlet of Methyl 3-amino-2-methylpropanoate hydrochloride.

    • Look for the appearance of a methanol singlet (if hydrolysis has occurred).

    • Compare the integration of the methyl ester peak to the integration of a non-labile proton on the molecule's backbone or the internal standard. A decrease in the relative integration of the methyl ester peak indicates hydrolysis.

Section 5: Conclusion

The stability of Methyl 3-amino-2-methylpropanoate hydrochloride is paramount for reproducible and reliable experimental results. By understanding the mechanism of hydrolysis and implementing stringent storage and handling protocols, researchers can ensure the integrity of this important chemical building block. Proactive quality control through analytical techniques is a critical component of good laboratory practice.

References

  • Ovid. (n.d.). Thermodynamics of Amino Acid Methyl Ester... : Journal of Solution Chemistry. Retrieved from [Link]

  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

  • PubMed. (2005, March 15). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Retrieved from [Link]

  • Pearson. (2022, May 4). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]

  • PMC. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. Retrieved from [Link]

Sources

Removal of unreacted starting materials from "Methyl 3-amino-2-methylpropanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-amino-2-methylpropanoate Hydrochloride

Executive Summary & Chemical Context

Methyl 3-amino-2-methylpropanoate hydrochloride (often referred to as the "Roche Ester" analog) is a


-amino acid derivative.[1][2] Unlike standard 

-amino acids, this compound presents unique stability challenges—specifically the risk of cyclization to

-lactams if exposed to basic conditions.[1]

The primary impurity, 3-amino-2-methylpropanoic acid , is zwitterionic and highly polar.[1][2] The separation challenge lies in the fact that both the product (ester HCl) and the impurity (acid HCl/zwitterion) share high solubility in methanol and water.[1] Successful purification relies on differential solubility in non-polar antisolvents and rigorous moisture control to prevent hydrolysis.[1][2]

Diagnostic Workflow: Purification Logic

Before attempting remediation, identify the physical state of your crude material.[3] Use the logic tree below to select the correct protocol.

PurificationLogic Start START: Crude Product State StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Hygroscopic TLC TLC/NMR Check: Is Starting Material (SM) Present? Solid->TLC Action_Triturate Protocol C: Trituration (Induce Crystallization) Oil->Action_Triturate HighSM High SM Content (>5%) TLC->HighSM Incomplete Rxn LowSM Trace SM (<5%) TLC->LowSM High Conversion Action_Reflux Protocol A: Resubmit to Reaction (Drive Equilibrium) HighSM->Action_Reflux Action_Filter Protocol B: Differential Solubility Filter (MeOH/Et2O) LowSM->Action_Filter Action_Triturate->TLC After Solidifying

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity levels.[1]

Core Protocols

Protocol A: Driving the Equilibrium (Prevention)

Use when: NMR indicates >5% unreacted starting material.[1]

The synthesis is a Fischer esterification, an equilibrium process.[2] The presence of starting material usually indicates water was not effectively scavenged or the alcohol was insufficient.[1]

  • Re-dissolution: Dissolve the crude mixture in anhydrous Methanol (10 mL/g).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.5 equivalents relative to original scale) dropwise.
    
    • Why:

      
       reacts with water to form 
      
      
      
      and
      
      
      , shifting the equilibrium toward the ester.
  • Reflux: Heat to reflux for 4–6 hours.

  • Evaporation: Concentrate in vacuo to dryness. Co-evaporate with Toluene (

    
    ) to remove traces of water and HCl.[1][2]
    
Protocol B: The "Crash-Out" Method (Differential Solubility)

Use when: Conversion is high, but trace starting material remains.[1]

This relies on the fact that the Ester HCl is soluble in cold methanol, whereas the Starting Acid (zwitterion) is sparingly soluble. Conversely, the Ester HCl is insoluble in Ether/EtOAc.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum possible volume of dry Methanol at room temperature.

    • Checkpoint: If the solution is cloudy, the solids are likely the unreacted amino acid or inorganic salts.

  • Filtration: Filter the methanolic solution through a sintered glass funnel (or Celite pad) to remove undissolved impurities.[1][2]

  • Precipitation (The Critical Step):

    • Place the clear filtrate in a flask with rapid stirring.

    • Slowly add Diethyl Ether (or MTBE) until the solution turns persistently cloudy (Ratio approx 1:5 MeOH:Ether).

    • Cool to -20°C for 2 hours.

  • Collection: Filter the white precipitate under inert gas (Nitrogen/Argon).

    • Note: The product is hygroscopic.[1][2][3] Minimize air exposure.[1][2][4]

Protocol C: Trituration for Oily Crudes

Use when: Product is a sticky gum and traps impurities.

  • Add Diethyl Ether (10 volumes) to the oily crude.

  • Sonicate or stir vigorously for 30 minutes. The oil should harden into a white solid.[1][2]

  • Decant the solvent (which contains non-polar impurities).[1][2]

  • Dry the solid in vacuo. If starting material persists, proceed to Protocol B .

Technical Data Comparison

PropertyStarting Material (Acid)Product (Ester HCl)Separation Implication
Structure


Product is an ionic salt; SM is zwitterionic.[1][2]
Solubility (MeOH) Low / Sparingly SolubleVery High Filter off SM from minimal MeOH.[1][2]
Solubility (Ether) InsolubleInsoluble Use Ether to precipitate Product from MeOH.[1][2]
Solubility (Water) HighHighCannot use water extraction easily.[1][2]
Stability (pH > 8) Stable (forms salt)Unstable Risk of

-lactam formation.

Troubleshooting & FAQs

Q1: Can I use a saturated Bicarbonate (


) wash to remove the acid? 
A: NO. 
  • Reasoning: Unlike

    
    -amino esters, 
    
    
    
    -amino esters like Methyl 3-amino-2-methylpropanoate are structurally primed for cyclization.[1][2] Neutralizing the HCl salt with base creates the free amine, which can attack the ester carbonyl to form a 4-membered lactam (
    
    
    -lactam) ring.[1]
  • Correct Approach: Maintain acidic conditions (HCl salt form) throughout purification.[1][2]

Q2: The product turns into a liquid immediately upon filtration.[1][2] Why? A: It is extremely hygroscopic. [2][3]

  • The Fix: The "liquid" is likely the salt absorbing atmospheric water.

    • Perform filtration under a blanket of Nitrogen.[1][2]

    • Wash the filter cake with anhydrous Ether (which repels water).[1][2]

    • Immediately transfer to a vacuum desiccator containing

      
       or KOH pellets.[1][2]
      

Q3: My NMR shows a split peak for the methyl ester. Is it an impurity? A: Check for Rotamers or Diastereomers. [2]

  • If your starting material was racemic (DL-3-amino-2-methylpropanoic acid), the product will be a racemate.[1][2] If you used a chiral starting material, check if the reaction conditions (high heat/strong acid) caused racemization.[1][2] However, simple splitting often indicates restricted rotation or concentration effects in the NMR solvent (

    
     or 
    
    
    
    ).[1][2]

Q4: I followed Protocol B, but nothing precipitated. A: Too much Methanol.

  • The Fix: The ester HCl is very soluble in MeOH.[1] If you use too much, the Ether cannot force it out of solution. Rotavap the solution down to an oil, then add only enough MeOH to make it flow (e.g., 1-2 mL), then add the Ether (20-50 mL) while stirring vigorously.

References

  • D-Serine Methyl Ester Hydrochloride Synthesis (Analogous Protocol)

    • Source: Patent CN106518695A.[1][2] Describes the reflux of amino acids in methanol/thionyl chloride followed by ethyl acetate pulping (trituration).[1][2]

    • URL:[1][2]

  • General Synthesis of Amino Acid Methyl Esters

    • Source: Li, Z., et al.[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." National Institutes of Health (PMC).[1][2]

    • URL:[1][2]

  • Purific

    • Source: ResearchGate Community Discussion on "How to get solid amino acids derivatives."[1][2]

    • URL:

  • Properties of 3-amino-2-methylpropanoic acid

    • Source: HMDB (Human Metabolome Database) Entry for (R)-3-amino-2-methylpropanoate.[1][2][5]

    • URL:[1][2]

Sources

"Methyl 3-amino-2-methylpropanoate hydrochloride" deprotection issues in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the critical deprotection challenges associated with Methyl 3-amino-2-methylpropanoate hydrochloride in peptide synthesis.

Topic: Troubleshooting Deprotection & Epimerization in Peptide Synthesis

Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary: The "Alpha-Methyl" Challenge

Methyl 3-amino-2-methylpropanoate hydrochloride is a


-amino acid derivative used to introduce conformational constraints (e.g., turn mimetics) and proteolytic stability into peptide backbones.

However, it presents a unique chemical paradox during synthesis:

  • The Trap: To use this building block in Fmoc-SPPS (Solid Phase Peptide Synthesis), you must convert the methyl ester to a free acid .

  • The Failure Mode: Standard saponification (LiOH/NaOH) frequently destroys the stereochemical integrity of the molecule. The

    
    -carbon (C2 position) is highly susceptible to base-catalyzed epimerization  due to the adjacent carbonyl group and the steric strain of the methyl substituent.
    

This guide provides the CaI


-mediated "Green" Hydrolysis Protocol , a field-proven method to deprotect the methyl ester without racemization, replacing toxic organotin reagents.

Critical Mechanism: Why Standard Deprotection Fails

Before attempting any protocol, understand the causality of failure.

  • Acidity of

    
    -Proton:  The proton at C2 (alpha to the ester) is acidic (
    
    
    
    ).
  • Base Sensitivity: Strong bases (NaOH, LiOH) used for ester hydrolysis also abstract this

    
    -proton, forming an enolate intermediate.
    
  • Epimerization: Reprotonation of the enolate occurs non-stereoselectively, resulting in a racemic mixture (DL-isomer) rather than the pure enantiomer.

Diagram: The Epimerization Pathway

Epimerization Start L-Isomer (Pure) (S)-Methyl ester Enolate Planar Enolate Intermediate Start->Enolate Proton Abstraction (Deprotonation at C2) Base Base (OH-) Base->Start Racemic Racemic Mixture (L- and D-Isomers) Enolate->Racemic Non-stereoselective Reprotonation

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position of 3-amino-2-methylpropanoate.

Recommended Protocol: Calcium Iodide (CaI ) Mediated Hydrolysis

This is the Gold Standard method for modern peptide synthesis. It avoids the toxicity of Trimethyltin hydroxide and the racemization of LiOH.

Principle: The Calcium ion (


) coordinates with the ester carbonyl and the carboxylate, stabilizing the system and allowing hydrolysis under milder conditions that do not favor enolization.
Step-by-Step Workflow

Pre-requisite: Ensure the starting material is Fmoc-protected.[1] (See FAQ if starting from HCl salt).

Reagents:
  • Substrate: Fmoc-3-amino-2-methylpropanoate methyl ester (1.0 eq)

  • Reagent: Calcium Iodide (CaI

    
    ) (anhydrous, 4.0 – 6.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) (anhydrous)

  • Temperature: Ambient (

    
    )
    
Protocol:
  • Dissolution: Dissolve the Fmoc-amino ester (1 mmol) in anhydrous EtOAc (10 mL).

  • Activation: Add anhydrous CaI

    
     (4 mmol). The solution may turn slightly yellow/orange.
    
  • Hydrolysis: Stir the reaction mixture vigorously at room temperature under inert atmosphere (

    
     or Ar).
    
    • Note: Reaction time is typically 24–48 hours. Monitor by TLC or LC-MS.

  • Quenching: Once starting material is consumed, dilute with EtOAc (50 mL) and wash with 1M HCl (cold) to dissolve calcium salts and protonate the acid.

  • Extraction: Wash the organic layer with 5%

    
     (to remove any iodine), followed by brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Pure Fmoc-3-amino-2-methylpropanoic acid ready for coupling.

Data Comparison: Hydrolysis Methods
MethodReagentRisk of EpimerizationToxicityYieldRecommendation
Standard Base LiOH / THF / H2OHigh (>15% D-isomer)LowHighAvoid
Acid Hydrolysis 6N HClN/A (Cleaves Fmoc)High (Corrosive)N/AIncompatible
Tin Reagent Me

SnOH
Low (<1%)Extreme (Neurotoxin)HighLegacy (Unsafe)
Calcium Iodide CaI

/ EtOAc
Negligible (<1%)LowGoodRecommended

Troubleshooting Guide (Q&A)

Q1: I am starting with the HCl salt. How do I get to the Fmoc-acid?

A: You cannot hydrolyze the ester before Fmoc protection because the free amino acid is zwitterionic and difficult to Fmoc-protect selectively without side reactions. Correct Workflow:

  • Neutralize: Treat Methyl 3-amino-2-methylpropanoate HCl with mild base (NaHCO

    
    ) in water/dioxane.
    
  • Protect: React with Fmoc-OSu (not Fmoc-Cl, to avoid over-acylation) to get Fmoc-3-amino-2-methylpropanoate methyl ester.

  • Hydrolyze: Use the CaI

    
     protocol  (above) to remove the methyl ester.
    
Q2: Can I use Trimethyltin Hydroxide (Me SnOH) instead?

A: Technically, yes. Me


SnOH (3 eq) in 1,2-dichloroethane (80°C) is a classic method that prevents epimerization. However , it is highly neurotoxic and leaves tin residues that are difficult to remove from peptide intermediates. It is strictly discouraged in pharmaceutical development due to elemental impurity guidelines (ICH Q3D).
Q3: Why not use the t-Butyl ester (OtBu) analog instead?

A: If you can source t-Butyl 3-amino-2-methylpropanoate, do it . The t-Butyl ester is acid-labile (TFA) and orthogonal to Fmoc. You can remove it with 50% TFA/DCM without any risk of epimerization. The methyl ester is chosen usually due to lower cost or commercial availability, but the processing cost often outweighs the raw material savings.

Q4: I see a "doublet" in my NMR at the alpha-methyl region. Is this epimerization?

A: Likely, yes.

  • Pure Isomer: The methyl group at C2 should appear as a clean doublet.

  • Racemic/Epimerized: You will see two sets of doublets with slightly different chemical shifts (diastereotopic environment if in a chiral peptide, or just split signals).

  • Verification: Use Marfey’s Reagent (FDAA) derivatization followed by HPLC to quantify the D/L ratio precisely.

Visual Workflow: From Commercial Salt to SPPS Building Block

Workflow Start START: Methyl 3-amino-2-methylpropanoate HCl Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) Start->Step1 Intermed Intermediate: Fmoc-Amino Methyl Ester Step1->Intermed Decision Select Hydrolysis Method Intermed->Decision PathA Method A: LiOH/NaOH (Standard) Decision->PathA High Risk PathB Method B: CaI2 / EtOAc (Recommended) Decision->PathB Preferred ResultFail FAILURE: Racemized Product (Unusable for Drugs) PathA->ResultFail ResultSuccess SUCCESS: Pure Fmoc-Acid (Ready for SPPS) PathB->ResultSuccess

Figure 2: Decision tree for processing Methyl 3-amino-2-methylpropanoate HCl.

References

  • Epimerization Mechanisms in Beta-Amino Acids : Seebach, D., et al. "Preparation and structure of beta-peptides." Helvetica Chimica Acta, 1996, 79(4), 913-941. Link

  • Calcium Iodide Hydrolysis Protocol : Marcotte, F. A., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 2022, 27(9), 2794. Link

  • Trimethyltin Hydroxide Method : Nicolaou, K. C., et al. "Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters." Angewandte Chemie International Edition, 2005, 44(9), 1378-1382. Link

  • Fmoc Protection Standards : Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990, 35(3), 161-214. Link

Sources

Identifying byproducts of "Methyl 3-amino-2-methylpropanoate hydrochloride" reactions by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying byproducts of "Methyl 3-amino-2-methylpropanoate hydrochloride" reactions by HPLC Current Status: Active Support Ticket Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support center. You are likely here because you are struggling to detect or separate Methyl 3-amino-2-methylpropanoate hydrochloride (MAMP-HCl). This molecule presents a "perfect storm" of chromatographic challenges:

  • No Chromophore: It lacks the aromatic rings required for standard UV detection (254 nm).

  • High Polarity: As a

    
    -amino ester salt, it elutes in the void volume on standard C18 columns.
    
  • Lability: The ester bond is susceptible to hydrolysis, creating "ghost peaks" during analysis.

This guide replaces generic advice with a causal troubleshooting framework designed to isolate and identify byproducts effectively.

Module 1: The "No Peaks" Protocol (Detection Strategy)

User Complaint: "I injected my sample, but the chromatogram is flat at 254 nm."

Root Cause: MAMP-HCl is UV-transparent. It absorbs weakly only below 210 nm, where solvent interference is high. You must switch detection strategies.

Option A: The Modern Standard (CAD or LC-MS)

If you have a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), this is the preferred route as it avoids chemical modification.

  • Detector: CAD (Universal) or ESI-MS (Positive Mode).

  • Why: The amine group protonates easily (

    
     Da), making it ideal for ESI(+).
    
  • Critical Setting: Ensure your mobile phase buffers are volatile (Ammonium Formate/Acetate), or the CAD/MS will clog.

Option B: The Derivatization Route (UV/Fluorescence)

If you are limited to HPLC-UV, you must chemically attach a "tag" (chromophore) to the primary amine.

WARNING: Standard OPA (o-phthalaldehyde) derivatization requires pH > 9.0. This high pH will hydrolyze your methyl ester , creating a false positive for the acid byproduct.

Recommended Protocol: FMOC-Cl Derivatization FMOC (9-fluorenylmethoxycarbonyl chloride) reacts with primary amines and is stable enough for acidic HPLC conditions.

StepActionScientific Rationale
1. Buffer Borate Buffer (pH 8.0)Lower pH than OPA to minimize ester hydrolysis risk while keeping amine nucleophilic.
2. Reagent FMOC-Cl in AcetonitrileFMOC provides a strong UV chromophore (265 nm) and fluorescence.
3. Reaction Mix 1:1, hold 30sReaction is rapid; immediate quenching prevents side reactions.
4. Quench Add 1% Acetic AcidLowers pH immediately to stabilize the ester and stop the reaction.

Module 2: The "Void Volume" Guide (Separation Strategy)

User Complaint: "I see a peak, but it comes out immediately (k' < 1). I can't separate the impurity."

Root Cause: The protonated amine makes the molecule too polar for C18 retention.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

You must invert your separation logic. Instead of C18, use a HILIC column where water is the "strong" solvent.

Recommended Conditions:

  • Column: Amide-bonded Silica or Zwitterionic HILIC (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: Start High Organic (90% B)

    
     Low Organic (50% B).
    

Why this works: The water layer forms on the polar stationary phase. Your polar MAMP-HCl partitions into this water layer. The less polar impurities (like unreacted starting materials lacking amines) elute earlier, while the more polar acid byproduct elutes later.

Module 3: The Byproduct Matrix (Identification)

User Complaint: "I see new peaks appearing over time. What are they?"

Use the following table and diagram to identify your specific impurity.

Impurity Identification Table
Retention (HILIC)IdentityMechanism of FormationDetection Signature
Earlier than Main Cyclized Lactam (Rare)Intramolecular attack of amine on ester (requires free base).

Da (Loss of MeOH -32)
Main Peak MAMP-HCl Target Molecule.

Da
Later than Main Hydrolysis Acid Water attacks ester bond (Acid/Base catalyzed).

Da (Loss of Methyl -14)
Shoulder/Split Stereoisomer Racemization at

-carbon.
Identical MS; requires Chiral Column to resolve.
Pathway Visualization

The following diagram illustrates the degradation and reaction pathways you are observing.

ByproductPathways MAMP MAMP-HCl (Target Ester) MW: 117 + HCl Acid Byproduct 1: 3-amino-2-methylpropanoic acid (Hydrolysis) MAMP->Acid Hydrolysis (+H2O, -MeOH) Fast at pH > 8 Lactam Byproduct 2: Beta-Lactam (Cyclization) MAMP->Lactam Cyclization (Requires Free Base) Methanol Methanol (Leaving Group) MAMP->Methanol Hydrolysis Byproduct

Figure 1: Degradation pathways of Methyl 3-amino-2-methylpropanoate.[3][4][5] The primary degradation route is hydrolysis to the acid form, especially in aqueous buffers.

Frequently Asked Questions (Troubleshooting)

Q: Can I use Ion-Pairing chromatography instead of HILIC? A: Yes, you can use reagents like TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid) on a C18 column. The fluorinated acid pairs with the amine to increase retention.

  • Downside: These reagents suppress ionization in LC-MS and are difficult to wash out of the system. HILIC is cleaner and more sensitive for this application [1].

Q: My "Acid" byproduct peak area keeps increasing while the sample sits in the autosampler. Why? A: Your autosampler temperature is likely too high, or your sample diluent contains water.

  • Fix: Store samples at 4°C. Dissolve samples in 90% Acetonitrile/10% Buffer to match the HILIC starting conditions and minimize water activity that drives hydrolysis [2].

Q: How do I separate the enantiomers (R vs S)? A: Standard HILIC or C18 will not separate enantiomers. You need a Chiral Stationary Phase (CSP).

  • Recommendation: Crown Ether columns (e.g., Crownpak) are excellent for primary amines, or Zwitterionic Chiral columns (e.g., Chiralpak ZWIX) which work in HILIC mode [3].

References

  • Waters Corporation. (2024). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10486829, Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]

Sources

Strategies to avoid diketopiperazine formation with "Methyl 3-amino-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-amino-2-methylpropanoate & Diketopiperazine Mitigation

Technical Overview: The "Thorpe-Ingold" Trap

Methyl 3-amino-2-methylpropanoate (also known as the methyl ester of


-aminoisobutyric acid or 

-homoalanine) presents a unique challenge in peptide synthesis. Unlike standard

-amino acids, this molecule is a

-amino acid with a methyl group at the

-position (relative to the carbonyl).

While "diketopiperazine" (DKP) strictly refers to the 6-membered rings formed by


-amino acids, the term is widely used in the industry to describe the premature cyclization of any dipeptide ester. For this specific molecule, the risk is the formation of 7-membered (diazepanedione)  or 8-membered (diazocinedione)  rings depending on the coupling partner.

The Core Problem: The methyl group at the C2 position exerts a Thorpe-Ingold effect (Gem-dimethyl effect) . This steric bulk restricts the conformational freedom of the backbone, pre-organizing the molecule into a "folded" state that significantly accelerates the rate of intramolecular cyclization (DKP formation) compared to unsubstituted


-alanine.

Troubleshooting Guide & FAQs

Phase 1: Diagnostics

Q1: I am observing a loss of peptide mass corresponding to the first two residues [M - (Residue1 + Residue2)]. Is this DKP? A: Yes. In Solid-Phase Peptide Synthesis (SPPS), if Methyl 3-amino-2-methylpropanoate is the second residue coupled (or the first attached to the resin), the free amine exposed after deprotection can back-bite onto the C-terminal ester/linker. This cleaves the dipeptide from the resin, resulting in a truncated sequence (deletion sequence) and the release of the cyclic DKP into the waste stream.

Q2: I am working in solution phase with the methyl ester. The solution turned cloudy/precipitated. What happened? A: You likely formed the homodimeric cyclic dipeptide. The free base of Methyl 3-amino-2-methylpropanoate is unstable if stored in solution. Two molecules can condense to form a cyclic diamide (8-membered ring). This is driven by the high concentration and the Thorpe-Ingold effect.

  • Immediate Fix: Always store the molecule as the Hydrochloride (HCl) salt . Only liberate the free base in situ immediately prior to coupling.

Phase 2: Prevention Strategies

Q3: Which resin should I use to prevent this? A: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. Standard Wang or Merrifield resins form benzyl ester linkages that are less sterically hindered. The 2-CTC resin provides massive steric bulk around the ester linkage, which physically blocks the N-terminal amine from attacking the carbonyl. This is the "Gold Standard" for preventing DKP with DKP-prone sequences (like Proline or


-amino acids).

Q4: My synthesis fails during Fmoc deprotection. How do I optimize the cocktail? A: Avoid 20% Piperidine. Piperidine is a strong secondary base that can promote DKP formation.

  • Protocol: Use 2% DBU + 5% Piperazine in NMP (or DMF).

  • Why: DBU is non-nucleophilic, and Piperazine is a milder base. This combination removes the Fmoc group effectively while minimizing the basicity that stabilizes the tetrahedral intermediate required for cyclization.

Q5: Can I use a "Dipeptide Block" strategy? A: Highly Recommended. If Methyl 3-amino-2-methylpropanoate is in the middle of your sequence, do not couple it individually.

  • Synthesize the dipeptide (Fmoc-AA-Next + Methyl 3-amino-2-methylpropanoate) in solution.

  • Purify the dipeptide acid.

  • Couple the entire block to the resin.

  • Benefit: This bypasses the "free amine" stage on the resin entirely, eliminating the risk of on-resin DKP formation.[1]

Strategic Protocols

Protocol A: Optimized SPPS Coupling (On-Resin)

Use this when the residue must be coupled sequentially.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (Loading < 0.6 mmol/g).

  • Coupling Agent: HATU or HOAt (High reactivity is crucial to outcompete cyclization).

  • Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step:

  • Resin Loading: Load the first amino acid onto 2-CTC resin in DCM with excess DIPEA. Cap unreacted sites with MeOH/DIPEA.

  • Deprotection (Critical):

    • Wash Resin 3x with DMF.[1]

    • Treat with 0.1 M HOBt in 20% Piperidine/DMF (The HOBt suppresses aspartimide and DKP pathways).

    • Reaction Time: Shorten to 2 x 3 minutes (Standard is 2 x 10 min).

  • Wash: Extensive wash with DMF (5x) and DCM (3x) to remove base immediately.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) for 30 seconds only.

    • Add to resin immediately.

    • Mechanism:[3] Fast acylation of the free amine prevents it from having time to attack the ester linkage.

Protocol B: Solution Phase Handling (Methyl Ester)

Use this when using Methyl 3-amino-2-methylpropanoate as a C-terminal building block.

  • Storage: Keep as H-Beta-AA-OMe.HCl at -20°C.

  • Coupling Reaction:

    • Dissolve the Partner Carboxylic Acid (1.0 eq) and Coupling Agent (e.g., EDC/HOBt or HATU) in DMF/DCM.

    • Stir for 5 minutes to form the active ester.

    • Add Methyl 3-amino-2-methylpropanoate HCl salt (1.0 eq) as a solid.

    • Add DIPEA (1.0 - 1.1 eq) dropwise at 0°C .

    • Why: Adding the base slowly at low temperature ensures that as soon as the free amine is generated, it reacts with the active ester rather than dimerizing.

Mechanistic Visualization

The following diagram illustrates the competition between the desired chain elongation and the unwanted DKP formation, highlighting the influence of the C2-Methyl group.

DKP_Mechanism cluster_conditions Critical Control Points Start Fmoc-AA-Resin (Protected) Deprotection Fmoc Removal (Base) Start->Deprotection FreeAmine Free Amine Intermediate (H2N-BetaAA-Resin) Deprotection->FreeAmine Coupling Coupling Next AA (Fast Kinetics) FreeAmine->Coupling High Conc. Active Ester (HATU/HOAt) DKP_Path Intramolecular Attack (Slow Kinetics) FreeAmine->DKP_Path Thorpe-Ingold Effect (C2-Methyl Promoted) Success Elongated Peptide (Desired Product) Coupling->Success Failure Cyclic DKP + Cleaved Resin DKP_Path->Failure

Figure 1: Mechanistic pathway showing the competition between successful coupling and DKP formation. The C2-Methyl group stabilizes the 'folded' conformation required for the red path (DKP), necessitating the acceleration of the green path (Coupling).

Data Summary: Impact of Conditions

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanism of Improvement
Resin Wang / Merrifield2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents back-biting attack.
Base 20% Piperidine5% Piperazine + 2% DBU Reduced basicity minimizes amide anion formation.
Coupling HBTU / DICHATU / HOAt Faster kinetics outcompete cyclization.
Temp Room Temp (25°C)0°C - 4°C (Solution Phase) Reduces kinetic energy for ring closure.
Form Free BaseHCl Salt Protonated amine is non-nucleophilic.

References

  • Isidro-Llobet, A., et al. (2005). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of Diketopiperazine Formation using Model Peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.

  • Steinauer, R., et al. (2001). "Diketopiperazine Formation in Beta-Peptides." Chemistry - A European Journal, 7(12), 2562-2569.

  • Alsina, J., et al. (2000). "Solid-Phase Synthesis of C-Terminal Peptide Amides and Acids." Biopolymers, 55(2), 123-139.

  • BenchChem Technical Data. (2024). "Methyl 3-amino-2-methylpropanoate Properties and Handling." (Note: Generalized source for compound data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Methyl 3-amino-2-methylpropanoate vs. β-Alanine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of β-Amino Acids in Peptidomimetics

In the landscape of drug discovery and materials science, peptides are invaluable tools. However, their therapeutic application is often hampered by their susceptibility to proteolytic degradation. This has led researchers to explore peptidomimetics, modified structures that mimic natural peptides but possess enhanced stability and novel functionalities. Among the most successful strategies is the incorporation of β-amino acids.

Unlike their α-amino acid counterparts, β-amino acids feature an additional carbon atom in their backbone. This seemingly minor alteration has profound consequences: it renders the resulting β-peptides highly resistant to degradation by common proteases and allows them to fold into unique, stable secondary structures such as helices and turns, even in short sequences.[1][2][3] This guide provides a comparative analysis of two key building blocks for β-peptide synthesis: the structurally simple β-alanine methyl ester hydrochloride and the conformationally constrained Methyl 3-amino-2-methylpropanoate hydrochloride.

The Contenders: A Structural Overview

At first glance, the two molecules are similar β-amino acid esters. However, the presence of a methyl group on the α-carbon (C2) of Methyl 3-amino-2-methylpropanoate is the critical differentiator that dictates its performance and application in peptide synthesis.

β-Alanine methyl ester hydrochloride is a derivative of the simplest β-amino acid, β-alanine.[4][5] Its linear, unsubstituted backbone provides maximum conformational flexibility, making it an ideal building block for use as a flexible linker or spacer in peptide structures.

Methyl 3-amino-2-methylpropanoate hydrochloride , by contrast, incorporates a methyl group on the Cα carbon.[6][7] This substitution introduces significant steric bulk adjacent to the carboxyl group, which has major implications for both reactivity and the conformational properties of the resulting peptide.

Head-to-Head Comparison: Performance in Peptide Synthesis

The choice between these two reagents hinges on the desired outcome of the synthesis, specifically regarding coupling efficiency and the final peptide structure.

Featureβ-Alanine Methyl Ester HydrochlorideMethyl 3-amino-2-methylpropanoate HydrochlorideRationale & Implications
Molecular Formula C₄H₁₀ClNO₂C₅H₁₂ClNO₂
Molecular Weight 139.58 g/mol [8]153.61 g/mol [6]
Key Structural Feature Unsubstituted β-amino acid backboneα-Methyl substitution The α-methyl group is the primary driver of differences in performance.
Conformational Flexibility HighLow (Restricted)β-Alanine acts as a flexible joint. The α-methyl group restricts bond rotation, predisposing the peptide backbone to specific turn or helical conformations.[2]
Coupling Reactivity HighModerate to LowThe α-methyl group creates steric hindrance, slowing the approach of the activated carboxyl group and the resin-bound amine.[9]
Recommended Coupling Reagents Standard reagents (e.g., HBTU, DIC/HOBt)High-potency reagents (e.g., HATU, PyAOP)[10]More hindered amino acids require more powerful activating agents to achieve complete coupling in a reasonable timeframe.[11]
Primary Application Flexible linkers, spacers, simple β-peptide chains.[12]Induction of specific secondary structures (β-turns, helices), creating conformationally constrained peptides.[1]

Causality Behind Experimental Choices: Steric Hindrance and Coupling Strategy

The central challenge in incorporating Methyl 3-amino-2-methylpropanoate is overcoming the steric hindrance posed by its α-methyl group. In Solid-Phase Peptide Synthesis (SPPS), the formation of a peptide bond involves the acylation of a resin-bound amine by an activated N-protected amino acid.

SPPS_Workflow

For β-alanine methyl ester, this reaction proceeds efficiently with standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N',-tetramethyluronium hexafluorophosphate). However, for Methyl 3-amino-2-methylpropanoate, the steric shield of the α-methyl group can significantly lower the reaction rate, leading to incomplete coupling.

Expert Insight: Incomplete coupling is a critical failure point in SPPS, as it leads to deletion sequences that are difficult to separate from the target peptide. Therefore, when working with sterically demanding building blocks, a more robust coupling strategy is non-negotiable.

The use of stronger, phosphonium- or guanidinium-based reagents is recommended. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are more effective for coupling hindered amino acids.[10] These reagents form highly reactive intermediates that can overcome the steric barrier more efficiently. Additionally, extending the coupling time and performing a "double coupling" (repeating the coupling step with fresh reagents) are common strategies to ensure the reaction goes to completion.

Conformational Impact: Designing Peptide Structure

The true value of Methyl 3-amino-2-methylpropanoate lies in its ability to act as a "structural director." The steric clash between the α-methyl group and the peptide backbone restricts the possible dihedral angles (phi, psi, and omega), forcing the peptide chain to adopt a more defined conformation.

G

Incorporating this building block can be a deliberate strategy to nucleate a β-turn or stabilize a helical structure.[2] This is particularly valuable in the design of bioactive peptides that target protein-protein interactions, where a pre-organized, rigid conformation can lead to higher binding affinity and selectivity compared to a flexible, entropically penalized peptide. In contrast, β-alanine's flexibility makes it unsuitable for inducing specific secondary structures, but perfect for applications where movement and adaptability are desired.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle on a manual SPPS reactor. It is a self-validating system that includes a qualitative test for reaction completion.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Amino Acid Solution: 0.5 M solution of Fmoc-protected amino acid in DMF

  • Target Building Block: β-Alanine methyl ester hydrochloride OR Methyl 3-amino-2-methylpropanoate hydrochloride

  • Coupling Reagent Solution: 0.5 M HBTU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit (Solutions A, B, C)

Protocol:

  • Resin Preparation:

    • Place the desired amount of resin in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain. Wash with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add the Fmoc deprotection solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x). The N-terminus of the peptide is now a free amine.[13]

  • Amino Acid Coupling (The Critical Step):

    • In-situ Neutralization and Activation: In a separate vial, prepare the coupling mixture. For every 1 equivalent of resin functional groups:

      • Add 4 equivalents of the hydrochloride salt of the β-amino acid ester.

      • Add 3.9 equivalents of HBTU (for β-alanine) or HATU (for Methyl 3-amino-2-methylpropanoate).

      • Add 8 equivalents of DIPEA. The DIPEA serves to neutralize the hydrochloride salt and catalyze the coupling reaction.[13]

      • Add sufficient DMF to dissolve the components.

    • Coupling Reaction:

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate at room temperature.

        • For β-Alanine methyl ester : 1-2 hours.

        • For Methyl 3-amino-2-methylpropanoate : 4-6 hours. A double coupling is recommended.

    • Drain the reaction vessel.

  • Monitoring for Completion (Self-Validation):

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test: Add 2-3 drops of each Kaiser solution (Phenol, KCN in Pyridine, Ninhydrin) and heat at 100°C for 5 minutes.[13]

      • Positive Result (Blue Beads): Incomplete coupling. The test detects free primary amines. Wash the resin and repeat the coupling step (Step 3).

      • Negative Result (Yellow/Colorless Beads): Complete coupling. Proceed to the next step.

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[14]

    • The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

The selection between Methyl 3-amino-2-methylpropanoate hydrochloride and β-alanine methyl ester hydrochloride is a clear example of structure-driven design in peptide chemistry.

  • Choose β-Alanine Methyl Ester Hydrochloride when:

    • The goal is to introduce a flexible spacer or linker.

    • A simple, non-conformation-directing β-amino acid is required.

    • High coupling efficiency with standard reagents is desired.

  • Choose Methyl 3-amino-2-methylpropanoate Hydrochloride when:

    • The primary objective is to induce a specific, constrained secondary structure like a β-turn.

    • Enhanced proteolytic stability combined with structural rigidity is needed.

    • You are prepared to use more potent coupling reagents and potentially longer reaction times to overcome steric hindrance.

By understanding the fundamental chemical properties of these building blocks, researchers can make informed decisions, enabling the rational design of novel peptidomimetics with tailored stability, structure, and function.

References

  • Autech Industry Co.,Ltd. High Purity beta-Alanine methyl ester hydrochloride 3196-73-4 Crystalline Powder. [Link]

  • Advent Chembio. β-Alanine methyl ester hydrochloride, 98%. [Link]

  • Google Patents. CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1344-1354. [Link]

  • PubMed. The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism. [Link]

  • Current Organic Chemistry. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. [Link]

  • RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubChem. Methyl 3-amino-2-methylpropanoate. [Link]

  • PubMed Central. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Journal of the American Chemical Society. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. [Link]

  • MDPI. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. [Link]

  • NIST WebBook. Propanoic acid, 3-amino-2-methyl-. [Link]

  • MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. [Link]

  • Biology LibreTexts. 3.1: Amino Acids and Peptides. [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubChem. methyl (2R)-3-amino-2-methylpropanoate hydrochloride. [Link]

  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • J&K Scientific LLC. b-Alanine methyl ester hydrochloride | 3196-73-4. [Link]

Sources

Reactivity comparison of "Methyl 3-amino-2-methylpropanoate hydrochloride" and its free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-methylpropanoate is a critical


-amino ester building block, often utilized as a chiral scaffold in the synthesis of peptidomimetics and 

-lactam antibiotics. It is structurally related to the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), with the hydroxyl group replaced by a primary amine.

Commercially, this compound is almost exclusively supplied as the Hydrochloride (HCl) salt (CAS: 88512-06-5) due to the inherent instability of the Free Base (CAS: 14678-48-9). This guide delineates the mechanistic differences between these two forms to prevent yield loss during synthesis.

Quick Comparison Matrix
FeatureHydrochloride Salt (HCl)Free Base (Amine)
State Crystalline Solid (White/Off-white)Colorless to Yellowish Liquid
Storage Stability High (Years at 4°C, Desiccated)Low (Days/Weeks; prone to cyclization)
Nucleophilicity Null (Protonated

)
High (Active

)
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Toluene
Primary Risk Hygroscopicity (absorbs moisture)Self-Cyclization (

-Lactam formation)
Reactivity Profile & Mechanistic Analysis

The fundamental difference between the two forms lies in the protonation state of the nitrogen atom, which dictates the molecule's trajectory in a reaction vessel.

2.1 The Nucleophilicity Switch
  • HCl Salt (

    
    ):  The nitrogen lone pair is occupied by a proton. In this state, the molecule is chemically dormant toward electrophiles (e.g., acid chlorides, NHS-esters). It serves as a "protected" form that prevents side reactions.
    
  • Free Base (

    
    ):  Upon deprotonation, the lone pair becomes available. The nitrogen becomes a potent nucleophile. However, this reactivity is double-edged; it allows for desired coupling but also enables intramolecular side reactions.
    
2.2 The Cyclization Trap (The

-Lactam Risk)

Unlike


-amino esters (which form stable dimeric diketopiperazines), 

-amino esters like Methyl 3-amino-2-methylpropanoate possess a specific structural liability: Intramolecular Aminolysis .

The free amine can attack its own ester carbonyl, forming a 4-membered lactam ring (3-methylazetidin-2-one). This reaction is accelerated by:

  • Heat: Distillation of the free base often leads to polymerization or cyclization.

  • Concentration: Neat liquids cyclize faster than dilute solutions.

  • Substitution: The 2-methyl group can favor the cyclic conformation via the Thorpe-Ingold effect (gem-dialkyl effect analog).

2.3 Visualization: Reactivity Pathways

ReactivityPathways HCl HCl Salt (Stable Storage Form) FreeBase Free Base (Reactive Species) HCl->FreeBase + Base (e.g., DIPEA) In-situ Deprotection Coupled Target Amide (Desired Product) FreeBase->Coupled + Electrophile (Fast Reaction) Lactam Beta-Lactam (Side Product) FreeBase->Lactam Self-Cyclization (Slow, Storage Risk)

Figure 1: The central role of the Free Base intermediate. While necessary for reaction, prolonged exposure leads to irreversible lactam formation.

Experimental Protocols

To maximize yield and purity, avoid isolating the free base unless absolutely necessary. Use Method A for most applications.

Method A: In-Situ Activation (Recommended)

Best for: Peptide coupling, Amide bond formation, Reductive amination.

Principle: The free base is generated transiently in the presence of the electrophile, ensuring the amine reacts with the target rather than itself.

  • Dissolution: Suspend Methyl 3-amino-2-methylpropanoate HCl (1.0 equiv) in an anhydrous solvent (DCM, DMF, or THF).

  • Add Electrophile: Add the carboxylic acid/coupling reagent (e.g., HATU, EDC) or acid chloride (1.0–1.2 equiv).

  • Activation: Cool to 0°C. Add a tertiary amine base (DIPEA or TEA, 2.0–3.0 equiv) dropwise.

    • Note: 1.0 equiv of base neutralizes the HCl; the excess acts as the catalyst/proton scavenger for the coupling.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.

Method B: Isolation of Free Base (Extraction)

Best for: Reactions sensitive to amine salts or when using reagents incompatible with DIPEA.

Safety Warning: Use the free base immediately. Do not store overnight.

  • Partition: Dissolve the HCl salt in minimal distilled water. Add an equal volume of DCM (Dichloromethane).

  • Basify: While stirring vigorously, adjust aqueous pH to ~10–11 using saturated

    
     or 1M NaOH.
    
    • Observation: The organic layer may become slightly cloudy as the free amine is liberated.

  • Extract: Separate layers. Extract the aqueous phase 2x more with DCM.

  • Dry & Concentrate: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Evaporation: Remove solvent under reduced pressure at low temperature (<30°C) .

    • Critical: Do not heat the water bath above 30°C to minimize cyclization.

  • Usage: Redissolve the resulting oil immediately in the reaction solvent.

Decision Framework for Process Development

When designing a synthesis route involving Methyl 3-amino-2-methylpropanoate, use the following logic flow to select the correct handling procedure.

DecisionTree Start Start: Methyl 3-amino-2-methylpropanoate HCl Q1 Is the reaction sensitive to tertiary amine salts (DIPEA/TEA)? Start->Q1 BranchA NO (Standard Coupling) Q1->BranchA No BranchB YES (e.g., Metal Catalysis, Lewis Acids) Q1->BranchB Yes ActionA Use Method A: In-Situ Neutralization BranchA->ActionA ActionB Use Method B: Free Base Isolation BranchB->ActionB Constraint CRITICAL: Use immediately. Keep T < 30°C. ActionB->Constraint

Figure 2: Process selection guide based on reaction compatibility.

Storage and Stability Data
  • HCl Salt:

    • Shelf Life: >2 years if stored desicated at +4°C.

    • Hygroscopicity: Moderate.[1] If left open, it will absorb water, becoming a sticky gum. This does not degrade the compound chemically but makes accurate weighing difficult.

  • Free Base:

    • Shelf Life: <48 hours at Room Temperature.

    • Degradation:

      • Day 1: ~98% purity.

      • Day 7 (RT): Significant formation of 3-methylazetidin-2-one and oligomers detected by NMR.

      • Recommendation: If you must store the free base, keep it as a dilute solution in a non-nucleophilic solvent (e.g., Toluene) at -20°C.

References
  • PubChem. (2023). Methyl 3-amino-2-methylpropanoate hydrochloride.[2] National Library of Medicine. [Link]

  • ScienceMadness. (2006).[1][3] Discussion on Amino Acid Ester Instability and Free Basing Protocols. [Link]

  • D'Souza, D. M., & Mueller, T. J. (2007). Multi-component syntheses of heterocycles via acid chlorides. In Science of Synthesis. Thieme Chemistry.

Sources

A Comparative Guide to Methyl 3-amino-2-methylpropanoate hydrochloride and its Ethyl Ester Analog in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of two closely related chiral building blocks: Methyl 3-amino-2-methylpropanoate hydrochloride and its ethyl ester analog, Ethyl 3-amino-2-methylpropanoate hydrochloride. By examining their physicochemical properties and performance in key synthetic transformations, this document aims to equip scientists with the necessary insights to make an informed choice for their specific applications.

Introduction: Versatile Building Blocks in Medicinal Chemistry

Methyl 3-amino-2-methylpropanoate hydrochloride and its ethyl ester counterpart are valuable intermediates in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.[1] Their bifunctional nature, possessing both a primary amine and an ester group, allows for a variety of chemical modifications, making them key components in the synthesis of β-lactams, peptides, and other bioactive compounds.[1][2] The hydrochloride salt form enhances their stability and solubility in certain solvents, facilitating their use in various reaction conditions.

Physicochemical Properties: A Subtle yet Significant Difference

The seemingly minor difference in the ester group—methyl versus ethyl—imparts distinct physicochemical properties to these molecules, which can influence their handling, solubility, and reactivity.

PropertyMethyl 3-amino-2-methylpropanoate hydrochlorideEthyl 3-amino-2-methylpropanoate hydrochlorideReference(s)
Molecular Formula C₅H₁₂ClNO₂C₆H₁₄ClNO₂[3]
Molecular Weight 153.61 g/mol 167.64 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]
Solubility Soluble in water and methanol.Generally soluble in water and alcohols.[4][5][6]
Steric Hindrance Lower steric hindrance around the carbonyl group.Higher steric hindrance around the carbonyl group.[7]

Comparative Performance in Key Synthetic Transformations

The choice between the methyl and ethyl ester can have a discernible impact on reaction kinetics and, in some cases, product yields. This section explores their comparative performance in two common synthetic applications: N-acylation (amide bond formation) and N-protection.

N-Acylation: A Race Against Steric Hindrance

The formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative is a fundamental transformation. The reactivity of the ester can play a secondary role, but the steric environment around the amine is crucial.

Hypothetical Comparative Experiment: Acylation with Propionyl Chloride

  • Reaction: Coupling of the amino ester hydrochloride with propionyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

Expected Outcome:

Based on general principles of chemical kinetics, the methyl ester is expected to exhibit a slightly faster reaction rate compared to the ethyl ester.[8] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming acylating agent.[7] While the difference in rates may not be substantial in all cases, it can be a deciding factor in time-sensitive syntheses or when working with sterically demanding coupling partners.

Experimental Protocol: General Procedure for N-Acylation

A detailed, step-by-step methodology for this key experiment is provided below.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Amino Ester HCl Triethylamine DCM start->reagents cool Cool to 0°C reagents->cool add_acyl Add Propionyl Chloride dropwise cool->add_acyl warm Warm to RT Stir for 2-4h add_acyl->warm quench Quench with H₂O warm->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Isolated Product purify->product N_Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Amino Ester HCl Triethylamine H₂O/Acetone start->reagents add_boc Add (Boc)₂O reagents->add_boc stir Stir at RT 4-6h add_boc->stir remove_acetone Remove Acetone (in vacuo) stir->remove_acetone acidify Acidify with dilute HCl remove_acetone->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate product Isolated Product concentrate->product Beta_Lactam_Synthesis cluster_synthesis Synthetic Pathway start Methyl/Ethyl 3-amino-2-methylpropanoate HCl protection N-Protection start->protection hydrolysis Ester Hydrolysis protection->hydrolysis cyclization Cyclization (e.g., using a coupling agent) hydrolysis->cyclization product β-Lactam cyclization->product

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-methylpropanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-methylpropanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.